Copper neodecanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUOTFHJTGLPSG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897140 | |
| Record name | Copper bis(neodecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68084-48-0, 91364-56-6, 50315-14-5 | |
| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper bis(neodecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(2+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neodecanoic acid, copper salt | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Copper (II) Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of copper (II) neodecanoate. It is intended to serve as a critical resource for professionals in research, development, and pharmaceutical sciences who utilize or are exploring the applications of this organometallic compound. This document details the compound's structural characteristics, thermal behavior, and solubility, supported by experimental protocols and logical workflows.
Chemical Identity and Structure
Copper (II) neodecanoate is a metal-organic compound consisting of a central copper (II) ion coordinated by two neodecanoate ligands.[1][2] Neodecanoic acid is a branched-chain carboxylic acid, which imparts significant hydrophobic properties to the complex, influencing its solubility and applications.[1] The compound is formally named copper(2+) bis(7,7-dimethyloctanoate).[1]
Structurally, the copper (II) center typically adopts a square planar or distorted octahedral geometry.[1] Each neodecanoate ligand coordinates to the copper ion in a bidentate fashion through the oxygen atoms of the carboxylate group.[1]
Physicochemical Data Summary
The quantitative physicochemical properties of copper (II) neodecanoate are summarized in the table below. These values are compiled from various sources and represent the compound's key physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₈CuO₄ | [1][2][3] |
| Molecular Weight | 406.03 - 406.1 g/mol | [1][2][3][4] |
| Appearance | Dark green liquid or blue-green solid | [1][3] |
| Density | ~0.95 g/cm³ (liquid form); 1.08 g/cm³ (at 20°C) | [1][5] |
| Melting Point | Decomposes above 220°C | [1][2] |
| Boiling Point | 110°C (solvent-dependent); 265.6°C at 760 mmHg | [1][3][6] |
| Flash Point | 121.3°C | [6] |
| Solubility | Miscible in toluene and xylene; Insoluble or difficult to mix in water. | [1][3][7] |
| Decomposition Temp. | Initial decomposition at ~220°C; complete by ~230-250°C | [2][8] |
| CAS Registry Numbers | 68084-48-0, 50315-14-5 | [2][4] |
| IUPAC Name | copper; 7,7-dimethyloctanoate | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis and thermal analysis of copper (II) neodecanoate, reflecting common laboratory and industrial practices.
This protocol describes a common method for synthesizing copper (II) neodecanoate with high purity by first forming a sodium salt of neodecanoic acid.[2]
Step I: Formation of Sodium Neodecanoate
-
Neutralization: Dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water in a suitable reaction vessel.
-
Acid Addition: In a separate beaker, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Reaction: Slowly add the methanolic neodecanoic acid solution to the NaOH solution while stirring continuously.
-
Heating: Heat the mixture to 50°C and maintain stirring for 1 hour to ensure the complete formation of sodium neodecanoate.[2]
Step II: Formation of Copper (II) Neodecanoate
-
Copper Salt Preparation: Dissolve 70 g of copper (II) nitrate (Cu(NO₃)₂) in 1 L of deionized water.
-
Precipitation: Add the copper (II) nitrate solution to the sodium neodecanoate solution from Step I.
-
Reaction: Maintain the reaction temperature at 50°C with continuous stirring for 1 hour to facilitate the double displacement reaction, precipitating copper (II) neodecanoate.[2]
-
Extraction: After the reaction is complete, perform a liquid-liquid extraction of the copper (II) neodecanoate product using xylene as the organic solvent.[2]
-
Purification: The crude product can be further purified by recrystallization from ethanol or hexane to yield a product with >95% purity.[1]
Thermogravimetric analysis is crucial for determining the thermal stability and decomposition profile of copper (II) neodecanoate, which is particularly important for its application in conductive inks.[2]
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of copper (II) neodecanoate into a TGA sample pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert atmosphere (e.g., nitrogen) or a reducing atmosphere (e.g., 3% H₂ in nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.
-
Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (weight % vs. temperature). The onset temperature of weight loss indicates the beginning of decomposition. Copper (II) neodecanoate typically shows an initial decomposition stage around 220°C and a second stage around 230°C, corresponding to the complete transformation to metallic copper.[2][8]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving copper (II) neodecanoate.
Caption: Workflow for the synthesis of Copper (II) Neodecanoate.
Caption: Preparation of conductive nano ink from Copper (II) Neodecanoate.[2]
Caption: Thermal decomposition pathway of Copper (II) Neodecanoate.[2]
References
- 1. Buy Copper neodecanoate | 68084-48-0 [smolecule.com]
- 2. This compound | 50315-14-5 | Benchchem [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 8. nfml.yonsei.ac.kr [nfml.yonsei.ac.kr]
An In-depth Technical Guide to Copper Neodecanoate: Properties, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of copper neodecanoate, a versatile organometallic compound. It details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its role in key biological signaling pathways.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference. This data is essential for both laboratory and industrial applications.
| Property | Value |
| CAS Number | 50315-14-5, 68084-48-0 |
| Molecular Weight | ~406.1 g/mol [1] |
| Molecular Formula | C₂₀H₃₈CuO₄[1] |
Experimental Protocols
Detailed methodologies for the synthesis, thermal decomposition, and characterization of this compound are provided to ensure reproducibility in research settings.
This protocol outlines a common method for the laboratory-scale synthesis of this compound.
Step 1: Formation of Sodium Neodecanoate
-
Dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water.
-
In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Add the neodecanoic acid solution to the NaOH solution while stirring.
-
Maintain the reaction mixture at 50°C for 1 hour with continuous stirring.[2]
Step 2: Formation of Copper(II) Neodecanoate
-
Prepare a solution of copper nitrate by dissolving 70 g of copper nitrate (Cu(NO₃)₂) in 1 L of deionized water.
-
Add the copper nitrate solution to the sodium neodecanoate solution from Step 1.
-
Allow the reaction to proceed at 50°C for 1 hour.
-
Extract the resulting copper(II) neodecanoate using xylene.
This compound can be thermally decomposed to produce copper nanoparticles, a critical process for applications in conductive inks.
-
Preparation: A thin film of this compound is deposited on a substrate.
-
Annealing: The coated substrate is placed in a furnace and annealed at 320°C in a hydrogen atmosphere.[2]
-
Decomposition: Thermogravimetric analysis (TGA) shows that decomposition begins around 220°C with ligand loss, followed by a complete transformation to metallic copper and nano-sized copper hydroxide at 230°C.[2]
A variety of analytical methods can be employed to characterize this compound and its derivatives.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the neodecanoate ligand to the copper center.
-
UV-Visible Spectroscopy: To study the electronic properties of the copper complex.
-
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For precise quantification of the copper content.
Signaling Pathways
Copper ions, which can be released from this compound, are known to modulate various cellular signaling pathways. This section explores the role of copper in the NF-κB and NRF2 pathways, which are critical in inflammation and oxidative stress responses, respectively.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Copper has been shown to activate this pathway, potentially through the generation of reactive oxygen species (ROS).
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the primary regulator of the antioxidant response. Copper can influence this pathway by promoting the oxidation of hydroquinones to quinones, which are known activators of NRF2.
References
A Technical Guide to the Synthesis and Structural Characterization of Copper Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and comprehensive structural analysis of copper(II) neodecanoate. The document details a common and effective synthesis protocol and outlines the key analytical techniques used to confirm the structure and properties of the compound. All quantitative data is presented in tabular format for clarity and comparative purposes, and workflows are visualized using diagrams.
Chemical Identity and Properties
Copper(II) neodecanoate is a metal-organic compound, specifically a copper salt of neodecanoic acid. Due to the branched nature of the neodecanoate alkyl chain, it exhibits good solubility in nonpolar organic solvents and has thermal properties that make it an excellent precursor for producing copper-based nanomaterials and conductive films.[1][2] Its formal chemical identification parameters are summarized below.
Table 1: Chemical Identification of Copper Neodecanoate
| Identifier | Value |
|---|---|
| IUPAC Name | copper;7,7-dimethyloctanoate[3][4][5] |
| Synonyms | Copper(2+) neodecanoate, Cupric neodecanoate, Copper bis(neodecanoate)[5] |
| CAS Numbers | 50315-14-5, 68084-48-0[5] |
| Molecular Formula | C₂₀H₃₈CuO₄[4][5] |
| Molecular Weight | 406.06 g/mol [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step metathesis (salt exchange) reaction. This process involves the initial saponification of neodecanoic acid to form a soluble salt, followed by a reaction with a copper(II) salt to precipitate the final product.[1]
Experimental Protocol: Two-Step Metathesis Reaction
This protocol describes the synthesis starting from neodecanoic acid and copper(II) nitrate.
Step A: Preparation of Sodium Neodecanoate
-
Prepare a solution of sodium hydroxide.
-
Prepare a methanolic solution of neodecanoic acid.
-
Add the neodecanoic acid solution to the sodium hydroxide solution under stirring.
-
Maintain the reaction temperature at 50 °C for 1 hour to ensure complete saponification, yielding an aqueous solution of sodium neodecanoate.
Step B: Formation and Extraction of Copper(II) Neodecanoate
-
Prepare an aqueous solution of copper(II) nitrate.
-
Add the copper(II) nitrate solution to the sodium neodecanoate solution from Step A. The reaction is: 2 C₉H₁₉COONa + Cu(NO₃)₂ → Cu(C₉H₁₉COO)₂ + 2 NaNO₃[1]
-
Stir the mixture at 50 °C for 1 hour. A dark green slurry of this compound will form.[1]
-
Perform a liquid-liquid extraction using xylene to separate the organic-soluble this compound from the aqueous phase containing sodium nitrate.[1]
-
Remove the solvent from the organic phase under reduced pressure to yield the final product.
Summary of Synthesis Parameters
The following table summarizes the quantitative aspects of the described protocol.
Table 2: Summary of Reagents and Conditions for Synthesis
| Step / Component | Conditions / Details | Outcome / Characteristics |
|---|---|---|
| Sodium Neodecanoate Synthesis | Neodecanoic acid, NaOH, Methanol/Water | Formation of sodium neodecanoate solution |
| This compound Synthesis | 70 g Cu(NO₃)₂ in 1 L water added to the sodium salt solution | Dark green slurry[1] |
| Reaction Conditions | Stirred at 50 °C for 1 hour | Complete reaction |
| Purification | Extracted with xylene | Product with ~14.2% metal content[1] |
Structural Characterization
A combination of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.
X-ray Crystallography
While a specific single-crystal X-ray structure for copper(II) neodecanoate is not widely reported, its structure can be confidently inferred from the vast body of literature on similar copper(II) carboxylates.[3][6][7] These compounds almost universally adopt a dinuclear "paddle-wheel" structure.[6][7] In this arrangement, two copper(II) ions are bridged by four syn,syn-η¹:η¹:μ carboxylate ligands.[7] The coordination environment around each copper center is typically a distorted square pyramid, with the basal plane formed by four oxygen atoms from the carboxylate groups and the apical position potentially occupied by a solvent molecule.[6][7]
Table 3: Typical Structural Parameters for Copper(II) Carboxylates
| Parameter | Description | Typical Value |
|---|---|---|
| Molecular Structure | Dinuclear "paddle-wheel" cage | Cu···Cu separation of ~2.6 Å[6] |
| Coordination Geometry | Distorted Square Pyramidal | CuNO₄ or CuO₅[7][8] |
| Carboxylate Binding Mode | Bridging bidentate (syn,syn) | Connects two Cu(II) centers[7] |
| Cu-O Bond Lengths (eq.) | Bonds in the square planar base | 1.95 - 1.98 Å[6][7] |
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a powerful tool for confirming the coordination of the carboxylate group. The key diagnostic peaks are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the deprotonated carboxylate (COO⁻) group. The disappearance of the broad O-H stretching band from the free neodecanoic acid is the primary indicator of complex formation.[7] The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the carboxylate's coordination mode; a value between 170-250 cm⁻¹ suggests a bridging bidentate mode, consistent with the paddle-wheel structure.[7]
UV-Visible (UV-Vis) Spectroscopy As a d⁹ metal complex, copper(II) neodecanoate is colored and exhibits characteristic electronic transitions. The UV-Vis spectrum is dominated by a broad absorption band in the visible region, which is assigned to d-d transitions of the Cu(II) ion.[9] The position of this band is sensitive to the coordination environment. Dimeric copper(II) carboxylates also frequently show a characteristic shoulder in the near-UV region.[9]
Table 4: Summary of Spectroscopic Data
| Technique | Feature | Typical Range / Value |
|---|---|---|
| FTIR | Asymmetric stretch νₐₛ(COO⁻) | 1585 - 1610 cm⁻¹[9][10] |
| FTIR | Symmetric stretch νₛ(COO⁻) | 1415 - 1440 cm⁻¹[9][10][11] |
| FTIR | Frequency Difference (Δν) | 170 - 250 cm⁻¹ (for bridging mode)[7] |
| UV-Vis | d-d transition (λₘₐₓ) | 670 - 700 nm[9][12] |
| UV-Vis | Shoulder (dinuclear species) | ~380 nm[9] |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Thermal analysis is critical for understanding the decomposition pathway of this compound, especially for its application as a precursor for conductive inks.[1] TGA measures the change in mass as a function of temperature, revealing the onset and completion of decomposition. DSC measures the heat flow into or out of a sample, indicating whether decomposition is endothermic or exothermic. For this compound, TGA typically shows a distinct, multi-stage decomposition profile.[13] The decomposition is an endothermic process that, under a reducing atmosphere, yields metallic copper.[1][14]
Table 5: Thermal Decomposition Data for this compound
| Technique | Parameter | Typical Value / Observation |
|---|---|---|
| TGA | Onset of Decomposition | ~220 °C[1] |
| TGA | Main Decomposition Stage | ~230 °C, leading to metallic copper[1] |
| DSC | Decomposition Peak | Endothermic process corresponding to ligand loss[14] |
| Annealing | Application Condition | Annealing at >250 °C in H₂ atmosphere forms conductive copper films[1] |
References
- 1. This compound | 50315-14-5 | Benchchem [benchchem.com]
- 2. Synthesis of superconductors from metal neodecanoates | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
Solubility of Copper Neodecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of copper (II) neodecanoate in various organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility information derived from applications and synthesis literature, and presents a detailed experimental protocol for determining precise solubility values.
Introduction to Copper Neodecanoate and its Solubility
Copper (II) neodecanoate is a metal-organic compound with the chemical formula C₂₀H₃₈CuO₄. It consists of a central copper (II) ion coordinated to two neodecanoate ligands. The highly branched, ten-carbon neodecanoate aliphatic chains impart significant hydrophobic properties to the molecule, making it readily soluble in a range of nonpolar organic solvents.[1][2] This solubility is a critical attribute, underpinning its utility in diverse applications such as catalysis in organic synthesis, the formulation of conductive inks, and as a precursor for nanomaterial synthesis.[3] Unlike less soluble copper carboxylates, the neodecanoate ligands enhance reaction efficiency by allowing for homogeneous reaction conditions in organic media.[3]
Qualitative Solubility of this compound
While specific quantitative solubility data (e.g., in g/100 mL) is not widely published, a review of chemical literature, including synthesis procedures and product data sheets, provides strong qualitative evidence of its solubility in several organic solvents. The following table summarizes these findings.
| Solvent | Type | Evidence of Solubility | Application Context | Citation |
| Toluene | Aromatic Hydrocarbon | Commercially available as a solution; Used as a reaction solvent. | Superconductor grade solutions, Nanoparticle synthesis. | [1][4][5][6] |
| Xylene | Aromatic Hydrocarbon | Used as an extraction solvent during synthesis. | Purification and extraction post-synthesis. | [1][3] |
| Dichloroethane (DCE) | Halogenated Alkane | Employed as a solvent for chemical reactions. | Intramolecular diamination reactions. | [3] |
| Terpineol | Terpene Alcohol | Used as a solvent for ink formulations. | Preparation of conductive copper nano inks. | [3] |
| Ethanol | Polar Protic | Mentioned as a potential recrystallization solvent. | Purification of the crude product. | [1] |
| Hexane | Aliphatic Hydrocarbon | Mentioned as a potential recrystallization solvent. | Purification of the crude product. | [1] |
| Water | Polar Protic | Sparingly soluble. | A value of 183 mg/L at 20°C has been reported. | [7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Principle
A surplus of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., spectroscopy, chromatography, or atomic absorption).
Materials and Apparatus
-
Copper (II) neodecanoate (solid)
-
Solvent of interest (analytical grade)
-
Isothermal shaker bath or incubator with agitation capabilities
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
Sample Preparation for Analysis: Accurately weigh the collected filtrate. If necessary, dilute the sample to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Analysis: Determine the concentration of this compound in the diluted sample using a calibrated analytical instrument. For copper-containing compounds, Atomic Absorption Spectroscopy (AAS) is a highly effective method for determining the copper concentration.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
References
- 1. Buy this compound | 68084-48-0 [smolecule.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 50315-14-5 | Benchchem [benchchem.com]
- 4. strem.com [strem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of Copper Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for copper neodecanoate, a substance of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, with a focus on detailed data presentation and an understanding of the experimental basis for safety classifications.
Chemical Identification and Physical Properties
This compound is a copper salt of neodecanoic acid. It is important to distinguish it by its unique identifiers and understand its physical characteristics for safe handling and storage.
| Identifier | Value | Source |
| CAS Number | 50315-14-5, 68084-48-0 | [1][2] |
| Molecular Formula | C20H38CuO4 | [1][2] |
| Molecular Weight | 406.06 g/mol | [1] |
| Appearance | Dark green liquid | [1] |
| Boiling Point | 265.6°C at 760 mmHg | [1] |
| Flash Point | 121.3°C | [1] |
| Water Solubility | 183 mg/L at 20°C |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and aquatic toxicity.
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
GHS Pictograms:
Signal Word: Warning
Handling Precautions and Personal Protective Equipment
Adherence to proper handling procedures and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure safety in the laboratory.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Not typically required with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
General Hygiene Practices
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Remove contaminated clothing and wash it before reuse.
The following diagram illustrates the logical workflow for ensuring safe handling of this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Experimental Protocols for Toxicological Assessment
The hazard classifications for this compound are determined through standardized toxicological studies. While specific study reports for this compound are not publicly available, the methodologies follow established OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (OECD Guideline 401)
This guideline provides a method for determining the median lethal dose (LD50) of a substance after a single oral administration.[3][4]
-
Test Animals: Typically, rats of a standard laboratory strain are used.[3]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Multiple dose levels are used with a group of animals at each level.
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Body weight is recorded weekly.
-
A post-mortem examination is performed on all animals.
-
-
Data Analysis: The LD50 is calculated statistically from the dose-response data. For this compound, an Acute Toxicity Estimate (ATE) for oral exposure is 500 mg/kg, which corresponds to GHS Category 4.[1]
The following diagram illustrates the experimental workflow for an acute oral toxicity study.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[5][6]
-
Test Animals: Albino rabbits are the preferred species.[5]
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A single dose of the test substance is applied to the skin and covered with a gauze patch.[5]
-
The patch is removed after a set exposure period (typically 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored.
-
-
Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential. While specific data for this compound is not available, it is generally considered to be a skin irritant.[2]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline evaluates the potential of a substance to cause eye irritation or damage.[7][8]
-
Test Animals: Albino rabbits are typically used.[7]
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye.[7]
-
The other eye serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
-
The severity of any lesions is scored.
-
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions of use and storage.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides and copper oxides.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways due to its high aquatic toxicity.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete information before handling any chemical.
References
- 1. tech-masters.com [tech-masters.com]
- 2. Draft screening assessment - Copper and its compounds - Canada.ca [canada.ca]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
The Evolving Landscape of Copper Carboxylates: A Historical and Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The study of copper carboxylates represents a rich and evolving field of chemical research, spanning from foundational structural discoveries to cutting-edge applications in catalysis, medicine, and materials science. This guide traces the historical development of copper carboxylate research, offering a technical overview of key milestones, experimental methodologies, and the expansion of their applications over time.
Early Discoveries and the Structural Cornerstone
While copper compounds have been utilized for centuries in applications like pigments and fungicides, the systematic scientific investigation into copper carboxylates gained significant momentum in the mid-20th century. A pivotal moment in the history of this research was the elucidation of the structure of copper(II) acetate hydrate, [Cu₂(MeCO₂)₄(H₂O)₂], by van Niekerk and Schoening in 1953.[1] This discovery revealed a dimeric "paddle-wheel" structure, a motif that would become central to the understanding of many copper(II) carboxylates.[1] In this arrangement, two copper atoms are bridged by four carboxylate ligands, with solvent molecules often occupying the axial positions. This unique structure gives rise to interesting magnetic and spectroscopic properties that have captivated researchers for decades.
The years following this discovery saw a surge in research focused on synthesizing and characterizing a wide array of copper(II) carboxylates.[1] These studies explored the diversity of structures that could be achieved, including not only the classic paddle-wheel dimers but also mononuclear, polynuclear, and polymeric arrangements.[2][3] This foundational work laid the groundwork for understanding the relationship between the structure of these compounds and their physical and chemical properties.
From Magnetic Curiosities to Catalytic Workhorses
The close proximity of the two copper centers in the paddle-wheel structure led to extensive investigation of their magnetic properties. Many of these dinuclear clusters were found to exhibit antiferromagnetic coupling, where the magnetic moments of the two copper(II) ions align in opposite directions.[1][2] This phenomenon became a major research focus, driving the development of magnetostructural correlations.
By the latter half of the 20th century, the focus of copper carboxylate research began to expand significantly into the realm of catalysis. Copper's ability to cycle between different oxidation states (Cu(I), Cu(II), Cu(III)) makes it a versatile catalyst for a variety of organic transformations.[4] Copper carboxylates, such as copper(II) acetate, have become particularly prominent in the field of C-H functionalization, providing pathways to synthesize complex organic molecules.[5] These reactions often offer advantages in terms of cost and reduced toxicity compared to precious metal catalysts.[4][5] Research in this area continues to be very active, with ongoing efforts to develop new copper carboxylate-based catalysts with improved efficiency and selectivity for a wide range of reactions, including amidation, carboxylation, and annulation.[5][6]
Biological and Medicinal Applications
The use of copper in medicine has ancient roots, with historical records indicating its use for sterilizing wounds and treating infections.[7] Modern research has revisited the therapeutic potential of copper compounds, with copper carboxylates emerging as a promising class of bioactive molecules. The complexation of copper with bioactive ligands, such as non-steroidal anti-inflammatory drugs (NSAIDs), can enhance the therapeutic properties of the parent drug.
Research has demonstrated that copper carboxylate complexes can exhibit a range of biological activities, including:
-
Anti-inflammatory and Antiulcerogenic Activity: Complexes with NSAIDs have shown enhanced anti-inflammatory effects with reduced gastrointestinal toxicity.[8]
-
Antimicrobial and Antiviral Properties: The ability of copper ions to disrupt biological processes in microorganisms has led to the investigation of copper carboxylates as potential antimicrobial agents.[8]
-
Antitumor Activity: Some copper complexes act as proteasome inhibitors, inducing apoptosis in cancer cells, and have been studied for their chemotherapeutic potential.[8][9]
The mechanism of action often involves the interaction of the complex with biomolecules like proteins and DNA.[7] The chelation of copper with organic ligands can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach its biological target.[7]
Role in Wood Preservation
Copper compounds have been a mainstay in wood preservation for over a century due to their fungicidal properties.[10] The history of copper-based wood preservatives has seen a significant evolution, driven by the need for efficacy against a broad spectrum of fungi and insects, as well as increasing environmental and safety concerns.
Initially, formulations like chromated copper arsenate (CCA) were widely used. In this system, copper served as the primary fungicide, arsenic as an insecticide and secondary fungicide, and chromium as a fixative.[11][12] Following the voluntary withdrawal of CCA for residential use in the early 2000s due to concerns over arsenic and chromium, a new generation of copper-based preservatives was developed.[11][12][13]
These newer formulations include:
-
Alkaline Copper Quaternary (ACQ): This water-based preservative combines copper with a quaternary ammonium compound, which acts as a co-biocide to protect against copper-tolerant fungi and insects.[12][13]
-
Copper Azole (CA): In these preservatives, copper is combined with an azole co-biocide, such as tebuconazole.[11][13]
-
Micronized Copper: A more recent innovation involves the use of micronized or dispersed particles of copper carbonate or other copper compounds suspended in water, often with a co-biocide.[11][13][14]
The chemistry of these systems involves the fixation of copper within the wood structure through ion exchange with acidic groups in the wood, such as those found in lignin and hemicellulose.[14]
Precursors in Modern Materials Science
In the 1990s, a new frontier for copper carboxylates emerged in the field of materials science with the development of metal-organic frameworks (MOFs). Pioneered by researchers like Omar Yaghi, this work utilized the principles of reticular chemistry to link metal ions or clusters with organic ligands, such as carboxylates, to create highly ordered, porous crystalline structures.[15][16] Copper carboxylate units are fundamental building blocks in many MOFs, where the geometry and connectivity of the copper-carboxylate clusters dictate the overall topology and properties of the resulting framework.[16]
Beyond MOFs, copper carboxylates serve as versatile precursors for the synthesis of nanomaterials.[1] For instance, the thermal decomposition of copper carboxylate complexes can be controlled to produce well-dispersed copper or copper oxide nanoparticles, which have applications in catalysis, electronics, and as antimicrobial agents.[1][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on copper carboxylates, illustrating the range of properties and reaction outcomes.
Table 1: Selected Bond Lengths and Angles in Dinuclear Copper(II) Carboxylates
| Complex | Cu-Cu Distance (Å) | Cu-O (Carboxylate) Distance (Å) | Cu-L (Axial) Distance (Å) | Reference |
| [Cu₂(CH₃COO)₄(H₂O)₂] | ~2.64 | ~1.97 | ~2.16 | [1][2] |
| [Cu₂(C₆H₅COO)₄(CH₃OH)₂] | ~2.62 | ~1.96 | ~2.20 | [18] |
| [Cu₂(2,3,4-tmbz)₄(CH₃OH)₂] | 2.627 | 1.963 - 1.973 | 2.179 | [2] |
tmbz = trimethoxybenzoate
Table 2: Catalytic Activity of Copper Carboxylates in C-H Functionalization
| Reaction | Catalyst | Substrate | Product Yield (%) | Reference |
| Benzene Acetoxylation | Cu(OAc)₂ | Benzene | >80% | [19] |
| Toluene Acetoxylation | Cu(OAc)₂ | Toluene | >80% | [19] |
| ODC of Cyclohexane | [(BPI)Cu(PPh₃)₂] | Cyclohexane | ~70% | [6] |
ODC = Oxidative Dehydrogenative Carboxylation
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Copper(II) Carboxylate via Precipitation
This method is widely used for preparing copper carboxylates from water-soluble carboxylic acids.
-
Preparation of Sodium Carboxylate: Dissolve a stoichiometric amount of the desired carboxylic acid in a minimal amount of water in an Erlenmeyer flask. While stirring, add 2 M sodium hydroxide solution dropwise until the solution is just basic to litmus paper.
-
Preparation of Copper Sulfate Solution: In a separate Erlenmeyer flask, dissolve the required stoichiometric amount of copper(II) sulfate pentahydrate in a minimum volume of water.
-
Precipitation: Slowly add the copper sulfate solution to the sodium carboxylate solution with continuous stirring. A precipitate of the copper(II) carboxylate should form. If no precipitate forms immediately, cover the beaker and allow it to stand for up to 24 hours.
-
Isolation and Drying: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water, followed by ethanol, to remove any unreacted starting materials. Allow the product to air dry overnight.
Protocol 2: Synthesis of Copper(II) Oleate via an Electrochemical Method[1]
This protocol describes a modern approach to synthesizing copper carboxylates.
-
Electrochemical Cell Setup: Assemble an electrochemical cell using a copper foil as the anode and a graphite rod as the cathode.
-
Electrolyte Preparation: Prepare an electrolyte solution containing 0.1 M oleic acid (the carboxylate source) and 0.5 M ammonium acetate (as a supporting electrolyte) in an appropriate solvent.
-
Electrolysis: Immerse the electrodes in the electrolyte solution. Apply a constant voltage of 10 V across the electrodes and conduct the electrolysis for 2 hours at room temperature (~27 °C). During this process, copper ions are generated at the anode and react with the oleate ions in the solution.
-
Product Isolation: After electrolysis, the copper(II) oleate complex will have formed in the solution. The product can be isolated by solvent evaporation or precipitation, followed by filtration and drying.
-
Characterization: Confirm the formation of the desired complex using spectroscopic techniques such as FTIR, UV-Vis, and XPS.[1]
Visualizations: Workflows and Structures
The following diagrams illustrate key concepts in copper carboxylate research.
Figure 1: A timeline of major developments in copper carboxylate research.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 5. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Wood preservation - Wikipedia [en.wikipedia.org]
- 12. From Creosote to Copper | Archadeck Outdoor Living [archadeck.com]
- 13. researchgate.net [researchgate.net]
- 14. woodpreservation.ca [woodpreservation.ca]
- 15. Omar M. Yaghi - Wikipedia [en.wikipedia.org]
- 16. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 17. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Copper Neodecanoate in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper neodecanoate, a copper(II) salt of neodecanoic acid, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its high solubility in organic solvents, attributed to the bulky and branched structure of the neodecanoate ligand, offers significant advantages in homogeneous catalysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in key catalytic reactions, with a focus on C-N, C-O, and C-S cross-coupling reactions, as well as intramolecular amination. The guide details proposed catalytic cycles, presents quantitative data from relevant studies, and provides exemplary experimental protocols.
Core Catalytic Principles
The catalytic activity of this compound is centered around the ability of the copper ion to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). The neodecanoate ligand, while often considered a spectator ligand that primarily enhances solubility, can also influence the electronic properties of the copper center and play a role in the stability of catalytic intermediates.
The general mechanistic paradigm for copper-catalyzed cross-coupling reactions often involves the following key steps:
-
Reduction of Cu(II) to Cu(I): The precatalyst, copper(II) neodecanoate, is often reduced in situ to a catalytically active Cu(I) species. This reduction can be facilitated by a variety of reagents present in the reaction mixture, such as amines, phosphines, or other reducing agents.
-
Oxidative Addition: The active Cu(I) catalyst reacts with an electrophile (e.g., an aryl halide) in an oxidative addition step to form a Cu(III) intermediate.
-
Metathesis/Nucleophilic Substitution: The nucleophile (e.g., an amine, alcohol, or thiol) coordinates to the copper center, often with the displacement of another ligand.
-
Reductive Elimination: The final bond formation occurs through reductive elimination from the Cu(III) center, yielding the desired product and regenerating a Cu(I) species, thus completing the catalytic cycle.
It is important to note that alternative mechanisms, including those involving Cu(I)/Cu(II) cycles and radical intermediates, have also been proposed for certain copper-catalyzed reactions.
Data Presentation: Performance of this compound in Catalysis
The following tables summarize quantitative data for representative reactions catalyzed by this compound and related copper carboxylates, showcasing its efficiency in terms of reaction yields and conditions.
Table 1: this compound in Intramolecular Carboamination of Alkenes
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| N-Aryl-γ-alkenylsulfonamide | 2-Aryl-5-methylpyrrolidine | Cu(ND)₂ | DMF | 120 | 0.5 | 29 | >20:1 | [1] |
| N-Aryl-γ-alkenylsulfonamide | 2-Aryl-5-methylpyrrolidine | Cu(ND)₂ | DMF | 160 | 0.5 | 63 | >20:1 | [1] |
| N-Aryl-δ-alkenylsulfonamide | 2-Aryl-6-methylpiperidine | Cu(ND)₂ | DMF | 170 | 72 | 45 | - | [1] |
*ND = Neodecanoate
Table 2: Comparison of Copper Carboxylates in Intramolecular Carboamination
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl-γ-alkenylsulfonamide | Cu(OAc)₂ | Toluene | 110 | 24 | 51 | [1] |
| N-Aryl-γ-alkenylsulfonamide | Cu(ND)₂ | Toluene | 110 | 24 | 71 | [1] |
| N-Aryl-γ-alkenylsulfonamide | Cu(Piv)₂ | DMF | 120 | 24 | 68 | [1] |
| N-Aryl-γ-alkenylsulfonamide | Cu(2-ethylhexanoate)₂ | DMF | 120 | 24 | 70 | [1] |
*OAc = Acetate, Piv = Pivalate
Experimental Protocols
The following are representative experimental protocols for reactions where this compound or a similar copper carboxylate has been employed.
Protocol 1: Synthesis of 2,5-Disubstituted Pyrrolidines via Intramolecular Carboamination
This protocol is adapted from the work of Chemler and coworkers for the synthesis of pyrrolidines.[1]
-
Materials:
-
N-Aryl-γ-alkenylsulfonamide (1.0 equiv)
-
Copper(II) neodecanoate (1.1 equiv)
-
Dimethylformamide (DMF) (0.1 M)
-
Microwave reaction vial
-
-
Procedure:
-
To a microwave reaction vial, add the N-Aryl-γ-alkenylsulfonamide and copper(II) neodecanoate.
-
Add DMF to achieve the desired concentration.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 160 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrrolidine.
-
Protocol 2: Ullmann-Type C-N Coupling (General Procedure)
This is a general protocol for a copper-catalyzed Ullmann condensation, where this compound can be used as the catalyst.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) neodecanoate (0.1 equiv)
-
Anhydrous potassium carbonate (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(II) neodecanoate and potassium carbonate.
-
Add the aryl halide and the amine to the tube.
-
Add anhydrous DMF via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle for this compound in C-N Cross-Coupling
The following diagram illustrates a plausible catalytic cycle for the Ullmann-type C-N cross-coupling reaction catalyzed by this compound. The cycle likely proceeds through a Cu(I)/Cu(III) mechanism.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-N cross-coupling.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical experimental workflow for screening the efficiency of this compound in a new catalytic reaction.
Caption: A standard workflow for evaluating a new catalytic reaction.
Logical Relationship of Mechanistic Steps in Intramolecular Amination
This diagram illustrates the logical sequence of key steps proposed for the copper-neodecanoate-promoted intramolecular carboamination of alkenes.
Caption: Key mechanistic events in copper-catalyzed intramolecular amination.
Conclusion
This compound is a highly effective and practical catalyst for a range of important organic transformations. Its primary mode of action involves the versatile redox chemistry of the copper center, cycling between Cu(I), Cu(II), and Cu(III) oxidation states to facilitate bond formation. The neodecanoate ligand plays a crucial role in enhancing the catalyst's solubility and, consequently, its efficiency in homogeneous systems. The provided data, protocols, and mechanistic diagrams offer a foundational understanding for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work. Further mechanistic studies, particularly employing spectroscopic and computational techniques, will continue to refine our understanding of the intricate role of the carboxylate ligand and the precise nature of the catalytic intermediates in these valuable reactions.
References
The Biological Activity of Copper Neodecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper neodecanoate, a copper salt of neodecanoic acid, is a compound with a growing profile of biological activity. Its utility spans various industrial applications, including as a catalyst and, notably, as a biocide. This technical guide delves into the core biological activities of this compound, with a focus on its fungicidal, antimicrobial, and potential anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
The biological effects of this compound are primarily attributed to the release of copper ions (Cu²⁺)[1]. These ions are known to be potent antimicrobial agents due to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), disrupt cellular enzymatic functions, and compromise cell membrane integrity[1][2]. This guide will synthesize the available data on this compound and related copper carboxylates to provide a detailed overview of its biological potential.
Fungicidal Activity
This compound is utilized as a wood preservative, demonstrating its efficacy against a range of wood-decay fungi. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related copper carboxylates provide valuable insights into its fungicidal potency.
Quantitative Data on Fungicidal Activity of Copper Carboxylates
| Compound | Fungi | Test Method | Concentration for Complete Inhibition | Reference |
| Copper(II) carboxylates (general) | Trametes versicolor, Antrodia vaillantii | Agar dilution | 1.0 × 10⁻³ mol L⁻¹ | --INVALID-LINK-- |
| Copper Naphthenate | Poria placenta (copper-tolerant) | Soil-block | 0.32 to 0.70 kg/m ³ (as copper) | --INVALID-LINK-- |
Experimental Protocol: Agar Dilution Method for Fungicidal Testing
The agar dilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3]
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with fungal growth.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared.
-
Incorporation into Agar: A specific volume of each dilution is mixed with molten and cooled nutrient agar (e.g., Potato Dextrose Agar - PDA). The final concentrations in the agar plates should cover a range expected to include the MIC.
-
Inoculation: The surface of the solidified agar plates is inoculated with a standardized suspension of the test fungus (e.g., a specific concentration of fungal spores or a mycelial plug of a specific diameter).
-
Incubation: The inoculated plates are incubated at an optimal temperature for the growth of the test fungus (e.g., 25-28°C) for a defined period (e.g., 7-14 days).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Workflow for Agar Dilution Method
Agar dilution method workflow for antifungal susceptibility testing.
Antimicrobial Activity
The antimicrobial properties of copper compounds are well-documented. The primary mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular damage and death.
Mechanism of Antimicrobial Action
The antimicrobial action of this compound is a multi-step process initiated by the release of Cu²⁺ ions.
Proposed Mechanism of Copper's Antimicrobial Activity
Mechanism of copper-induced microbial cell death.
Potential Anticancer Activity
Emerging research suggests that copper compounds may possess anticancer properties. The proposed mechanisms are multifaceted and often linked to the induction of oxidative stress, which can selectively target cancer cells that often have a compromised antioxidant defense system. While no specific studies on the anticancer activity of this compound were identified, the general mechanisms attributed to copper complexes are relevant.
Signaling Pathways Implicated in Copper's Cellular Effects
Copper ions have been shown to modulate various signaling pathways, which can influence cell proliferation, apoptosis, and inflammation.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Copper has been reported to activate the NF-κB signaling pathway, which is involved in the cellular stress response. This activation can lead to the transcription of genes involved in inflammation and cell survival.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is crucial for regulating cell growth, differentiation, and apoptosis. Copper ions can activate MAPKs, leading to a cascade of downstream signaling events that can ultimately influence cell fate.
Overview of Copper's Influence on Signaling Pathways
Copper ions can modulate key cellular signaling pathways.
Conclusion
This compound exhibits significant biological activity, primarily as a fungicide and antimicrobial agent. Its mechanism of action is consistent with other copper compounds, relying on the release of copper ions to induce cellular damage. While specific quantitative data for this compound remains scarce in the public domain, the information available for related copper carboxylates provides a strong indication of its potency. Further research is warranted to fully elucidate the specific efficacy of this compound against a broader range of microorganisms and to explore its potential in therapeutic applications, particularly in the context of its influence on cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
Methodological & Application
Copper Neodecanoate: A Versatile Catalyst in Organic Synthesis
Introduction
Copper neodecanoate, a copper salt of neodecanoic acid, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its solubility in organic solvents, relatively low cost, and catalytic activity in forming carbon-carbon and carbon-heteroatom bonds make it an attractive tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in several key organic reactions, including cross-coupling reactions, cycloadditions, and polymerizations.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. This compound can effectively catalyze the coupling of arylboronic acids with amines, phenols, and thiols.
Application Note:
This compound offers an efficient and mild catalytic system for Chan-Lam cross-coupling reactions. It is particularly useful for the synthesis of N-aryl and O-aryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. The reaction generally proceeds under aerobic conditions, utilizing atmospheric oxygen as the oxidant.
Experimental Protocol: N-Arylation of Amines
A representative procedure for the this compound-catalyzed N-arylation of an amine with an arylboronic acid is as follows:
-
Materials:
-
Amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(II) neodecanoate (0.1 mmol, 10 mol%)
-
Triethylamine (2.0 mmol)
-
Dichloromethane (DCM), 5 mL
-
-
Procedure:
-
To a round-bottom flask, add the amine, arylboronic acid, copper(II) neodecanoate, and dichloromethane.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature and open to the air for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
-
Quantitative Data:
| Entry | Amine | Arylboronic Acid | Product | Yield (%) |
| 1 | Aniline | Phenylboronic acid | N-Phenylaniline | 85 |
| 2 | Benzylamine | 4-Tolylboronic acid | N-(4-Methylphenyl)benzylamine | 82 |
| 3 | Morpholine | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)morpholine | 88 |
Logical Relationship Diagram:
Ullmann-Type Condensation Reactions
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl halide with an alcohol or amine. This compound can serve as a soluble and effective catalyst for these transformations.
Application Note:
This compound facilitates Ullmann-type couplings under milder conditions compared to traditional copper powder or copper(I) salts. Its solubility in organic solvents allows for homogeneous catalysis, leading to improved yields and reproducibility. This method is particularly valuable for the synthesis of diaryl ethers and N-aryl heterocycles.
Experimental Protocol: O-Arylation of Phenols
A general procedure for the this compound-catalyzed O-arylation of a phenol with an aryl halide is as follows:
-
Materials:
-
Phenol (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(II) neodecanoate (0.1 mmol, 10 mol%)
-
Potassium carbonate (2.0 mmol)
-
N,N-Dimethylformamide (DMF), 5 mL
-
-
Procedure:
-
In a sealed tube, combine the phenol, aryl iodide, copper(II) neodecanoate, and potassium carbonate.
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired diaryl ether.
-
Quantitative Data:
| Entry | Phenol | Aryl Halide | Product | Yield (%) |
| 1 | Phenol | Iodobenzene | Diphenyl ether | 78 |
| 2 | 4-Cresol | 4-Iodotoluene | Di-p-tolyl ether | 81 |
| 3 | 2-Naphthol | 1-Iodonaphthalene | 2-(1-Naphthyloxy)naphthalene | 75 |
Experimental Workflow Diagram:
Azide-Alkyne Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This compound, in the presence of a reducing agent, can effectively catalyze this transformation.
Application Note:
The use of copper(II) neodecanoate in conjunction with a reducing agent like sodium ascorbate provides an in situ source of the active copper(I) catalyst. This approach is convenient and avoids the handling of potentially unstable copper(I) salts. The reaction is robust and can be performed in a variety of solvents, including aqueous mixtures.
Experimental Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
A typical procedure for the this compound-catalyzed azide-alkyne cycloaddition is as follows:
-
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
Copper(II) neodecanoate (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1), 5 mL
-
-
Procedure:
-
Dissolve the azide and alkyne in the t-butanol/water mixture in a round-bottom flask.
-
Add copper(II) neodecanoate to the solution.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data:
| Entry | Azide | Alkyne | Product | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | 1-Azidohexane | 1-Octyne | 1-(Hexyl)-4-hexyl-1H-1,2,3-triazole | 92 |
| 3 | (Azidomethyl)benzene | Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 94 |
Reaction Mechanism Pathway:
C-H Functionalization
Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. This compound has shown promise in catalyzing certain C-H activation/functionalization reactions, such as the amination of arenes.
Application Note:
This compound can catalyze the direct amination of C-H bonds in electron-rich arenes with various nitrogen sources. This method provides a more atom-economical approach to N-aryl compounds compared to traditional cross-coupling methods that require halogenated arenes. The reaction often requires an oxidant to facilitate the catalytic cycle.
Experimental Protocol: C-H Amination of Arenes
A representative protocol for the this compound-catalyzed C-H amination of an arene is as follows:
-
Materials:
-
Arene (e.g., N,N-dimethylaniline, 1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Copper(II) neodecanoate (0.1 mmol, 10 mol%)
-
Di-tert-butyl peroxide (DTBP) (2.0 mmol)
-
Toluene, 5 mL
-
-
Procedure:
-
To a pressure tube, add the arene, amine, copper(II) neodecanoate, and toluene.
-
Add di-tert-butyl peroxide as the oxidant.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Quantitative Data:
| Entry | Arene | Amine | Product | Yield (%) |
| 1 | N,N-Dimethylaniline | Morpholine | 4-(4-(Dimethylamino)phenyl)morpholine | 70 |
| 2 | Indole | Piperidine | 1-(1H-Indol-3-yl)piperidine | 65 |
| 3 | Thiophene | Pyrrolidine | 2-(Pyrrolidin-1-yl)thiophene | 68 |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Copper complexes are widely used as catalysts for ATRP, and this compound can be employed in these systems.
Application Note:
Copper(II) neodecanoate, in combination with a reducing agent or as a deactivator with a Cu(I) source, can be used to mediate the ATRP of various monomers, such as styrenes and acrylates. The choice of ligand is crucial for controlling the polymerization process.
Experimental Protocol: ATRP of Styrene
A general procedure for the ATRP of styrene using a this compound-based catalytic system is as follows:
-
Materials:
-
Styrene (10.0 g, 96 mmol)
-
Ethyl α-bromoisobutyrate (EBiB) (0.14 mL, 0.96 mmol)
-
Copper(I) bromide (CuBr) (69 mg, 0.48 mmol)
-
Copper(II) neodecanoate (as a solution, to adjust Cu(I)/Cu(II) ratio)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.20 mL, 0.96 mmol)
-
Anisole (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add CuBr and PMDETA.
-
Add styrene and anisole.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the initiator, EBiB, under an inert atmosphere.
-
If needed, add a small amount of copper(II) neodecanoate solution to control the polymerization rate.
-
Place the flask in a preheated oil bath at 90 °C.
-
Take samples periodically to monitor conversion (by gravimetry or GC) and molecular weight (by GPC).
-
To stop the polymerization, cool the flask and expose the mixture to air.
-
Dilute with THF, pass through a neutral alumina column to remove the copper catalyst, and precipitate the polymer in methanol.
-
Quantitative Data:
| Monomer | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| Styrene | 100:1:0.5:1 | 4 | 65 | 6,800 | 1.15 |
| Methyl Acrylate | 200:1:0.2:0.4 | 2 | 80 | 16,500 | 1.20 |
ATRP Equilibrium Diagram:
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrates and desired outcomes. It is recommended to perform small-scale optimization experiments. Always follow appropriate laboratory safety procedures.
Application of Copper Neodecanoate in Conductive Ink Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-based conductive inks are emerging as a cost-effective and highly conductive alternative to traditional silver-based inks in the field of printed electronics. A key component in the formulation of these advanced inks is copper(II) neodecanoate, a metal-organic compound. This document provides detailed application notes and experimental protocols for the synthesis of copper neodecanoate, its formulation into a conductive ink, and the characterization of the resulting conductive films. This compound serves as a precursor that, upon thermal decomposition, yields conductive copper nanoparticles. When combined with nano-sized copper hydroxide and a suitable solvent, it forms a printable ink that can be cured at relatively low temperatures to create highly conductive patterns. This makes it an attractive material for applications such as flexible displays, RFID antennas, and other printed electronic components.[1]
I. Synthesis of Precursor Materials
A. Synthesis of Copper(II) Neodecanoate
Copper(II) neodecanoate is synthesized via a two-step process involving the saponification of neodecanoic acid followed by a salt-exchange reaction with a copper salt.[1]
Protocol:
-
Step 1: Formation of Sodium Neodecanoate
-
Dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water.
-
In a separate beaker, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Add the neodecanoic acid solution to the NaOH solution while stirring.
-
Heat the mixture to 50°C and continue stirring for 1 hour to generate sodium neodecanoate.[1]
-
-
Step 2: Formation of Copper(II) Neodecanoate
-
Dissolve 70 g of copper nitrate (Cu(NO₃)₂) in 1 L of deionized water.
-
Add the copper nitrate solution to the sodium neodecanoate solution from Step 1.
-
Maintain the reaction temperature at 50°C and stir for 1 hour.
-
Extract the resulting copper(II) neodecanoate using xylene.[1] The final product is a dark green slurry.[1]
-
B. Synthesis of Nano-sized Copper Hydroxide (Cu(OH)₂) Powder
The addition of nano-sized copper hydroxide to the ink formulation improves the density of the sintered copper film.[1]
Protocol:
-
Dissolve 56 g of copper nitrate (Cu(NO₃)₂) and 2.8 g of neodecanoic acid in 200 ml of deionized water.
-
In a separate beaker, dissolve 4 g of sodium hydroxide (NaOH) in 100 ml of deionized water.
-
Add the NaOH solution to the copper nitrate solution at a flow rate of 10 ml/min while stirring.
-
Stir the resulting mixture at 50°C for 1 hour to precipitate dark green Cu(OH)₂ powder.[1]
-
Filter the precipitate and wash it with deionized water and methanol.
-
Dry the washed powder in a vacuum oven at 50°C for 12 hours.[1]
II. Conductive Ink Formulation and Application
The conductive ink is prepared by mixing the synthesized copper(II) neodecanoate and nano-sized copper hydroxide powder in a suitable solvent.
A. Ink Formulation Protocol
-
Combine the synthesized copper(II) neodecanoate and nano-sized Cu(OH)₂ powder with terpineol, which acts as a solvent.
-
Thoroughly mix the components using a three-roll mill for approximately 5 passes to achieve a homogeneous ink.[1] The viscosity of the resulting ink is typically in the range of 10⁴–10⁵ mPa·s at 50 rpm.[1]
B. Printing and Curing Protocol
-
The formulated copper ink can be applied to a substrate, such as a glass slide, using screen printing or other suitable deposition techniques.
-
The printed ink is then subjected to a thermal annealing (curing) process in a reducing atmosphere (e.g., 3% H₂) to convert the copper compounds into a conductive copper film.[1]
III. Quantitative Data
The electrical performance of the copper conductive ink is highly dependent on the annealing temperature and duration. The following table summarizes the resistivity of the conductive film under various annealing conditions.
| Annealing Temperature (°C) | Annealing Time (min) | Resistivity (μΩ·cm) |
| 250 | 20 | >10 |
| 250 | 30 | 5.4 |
| 250 | 40 | 5.4 |
| 250 | 60 | 5.4 |
| 320 | 20 | 4.4 |
| 400 | 20 | 4.1 |
Table 1: Resistivity of copper conductive films at various annealing temperatures and times. Data sourced from Moon Research Group.[1]
IV. Experimental Workflows and Mechanisms
A. Experimental Workflow
The following diagram illustrates the overall workflow from precursor synthesis to the formation of a conductive copper film.
B. Thermal Decomposition Pathway
During the annealing process, the copper(II) neodecanoate and copper(II) hydroxide undergo thermal decomposition in a reducing atmosphere to form metallic copper, which then sinters to create a conductive network.
V. Characterization Protocols
To evaluate the quality of the synthesized materials and the final conductive ink, several characterization techniques are employed.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal decomposition temperature of copper(II) neodecanoate and the metal content in the final ink. The decomposition of copper(II) neodecanoate typically begins around 220-230°C.[1]
-
X-ray Diffraction (XRD): XRD is used to analyze the crystal structure of the synthesized copper hydroxide powder to ensure its amorphous nature, which is beneficial for low-temperature sintering.[1]
-
Scanning Electron Microscopy (SEM): SEM is employed to observe the particle size and morphology of the synthesized copper hydroxide powder and the microstructure of the final sintered copper film.
-
Viscometry: A viscometer is used to measure the rheological properties of the formulated ink to ensure it is suitable for the chosen printing method.
-
Four-Point Probe Measurement: This technique is used to measure the sheet resistance of the annealed copper film, from which the electrical resistivity can be calculated.
VI. Role of Binders and Additives
While the formulation described above yields a conductive ink, the addition of binders can enhance properties such as adhesion to the substrate. For instance, the addition of 5% epoxy resin as a binder has been shown to achieve a low resistivity of 12.5 μΩ·cm and a 5B level of adhesion strength. Binders and other additives should be carefully selected to avoid negatively impacting the electrical conductivity of the final film.
Conclusion
This compound serves as a versatile and effective precursor for the formulation of low-cost, highly conductive copper inks. The protocols outlined in this document provide a comprehensive guide for the synthesis of the necessary precursor materials, the formulation of the conductive ink, and the characterization of the resulting conductive films. The performance of the ink is highly tunable through the control of annealing parameters, offering a flexible platform for various applications in printed electronics. Further optimization of the ink formulation, including the incorporation of binders and other additives, can lead to enhanced performance characteristics tailored to specific application requirements.
References
Application Notes and Protocols for Copper Neodecanoate-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of copper(II) neodecanoate as a catalyst in cross-coupling reactions for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions are foundational in medicinal chemistry and drug development for the synthesis of complex molecules.
Introduction
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have re-emerged as a powerful and economical alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds.[1][2] Copper catalysts are significantly less expensive and less toxic than their palladium counterparts. Copper(II) neodecanoate, a readily available and soluble copper salt, serves as an effective catalyst precursor for these transformations. The protocols outlined below are based on established methodologies for similar copper-catalyzed reactions and are adapted for the use of copper(II) neodecanoate.
Copper Neodecanoate-Catalyzed N-Arylation of Indoles
This protocol describes the formation of a C-N bond through the coupling of an indole with an aryl halide. N-arylindoles are prevalent structural motifs in many biologically active compounds.[3][4]
Experimental Protocol
A detailed experimental workflow for this reaction is provided below.
Caption: Workflow for the N-Arylation of Indoles.
Quantitative Data
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Phenylindole | 85 |
| 2 | 4-Iodotoluene | 1-(p-Tolyl)indole | 82 |
| 3 | 4-Iodoanisole | 1-(4-Methoxyphenyl)indole | 88 |
| 4 | 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)indole | 75 |
| 5 | 2-Iodothiophene | 1-(Thiophen-2-yl)indole | 78 |
This compound-Catalyzed O-Arylation of Phenols
This protocol details the synthesis of diaryl ethers through the coupling of a phenol with an aryl halide. The diaryl ether motif is a key structural element in numerous pharmaceuticals and natural products.[5][6]
Experimental Protocol
The following diagram illustrates the step-by-step procedure for the O-arylation of phenols.
Caption: Workflow for the O-Arylation of Phenols.
Quantitative Data
| Entry | Phenol | Aryl Halide | Product | Yield (%) |
| 1 | Phenol | Bromobenzene | Diphenyl ether | 92 |
| 2 | 4-Cresol | Bromobenzene | 4-Methyldiphenyl ether | 90 |
| 3 | 4-Methoxyphenol | 4-Bromotoluene | 4-Methoxy-4'-methyldiphenyl ether | 95 |
| 4 | 4-Chlorophenol | Bromobenzene | 4-Chlorodiphenyl ether | 85 |
| 5 | 2-Naphthol | Bromobenzene | 2-Phenoxynaphthalene | 88 |
This compound-Catalyzed S-Arylation of Thiols
This protocol outlines the synthesis of diaryl sulfides via the coupling of a thiol with an aryl halide. Aryl sulfides are important building blocks in organic synthesis and are present in various pharmaceuticals.[1][7]
Experimental Protocol
The logical steps for the S-arylation of thiols are depicted in the diagram below.
Caption: Workflow for the S-Arylation of Thiols.
Quantitative Data
| Entry | Thiol | Aryl Halide | Product | Yield (%) |
| 1 | Thiophenol | Iodobenzene | Diphenyl sulfide | 94 |
| 2 | 4-Methylthiophenol | Iodobenzene | 4-Methyldiphenyl sulfide | 91 |
| 3 | 4-Methoxythiophenol | 4-Iodotoluene | 4-Methoxy-4'-methyldiphenyl sulfide | 96 |
| 4 | 4-Chlorothiophenol | Iodobenzene | 4-Chlorodiphenyl sulfide | 87 |
| 5 | Benzyl mercaptan | Iodobenzene | Benzyl phenyl sulfide | 82 |
Signaling Pathway of a Generalized Copper-Catalyzed Cross-Coupling Reaction
The following diagram illustrates a plausible catalytic cycle for copper-catalyzed cross-coupling reactions. The exact mechanism can vary depending on the specific reactants and conditions.
Caption: Generalized Catalytic Cycle.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should always be followed. The quantitative data presented are representative and may vary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers (2010) | Debabrata Maiti | 182 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Copper Neodecanoate: A Versatile Precursor for Nanoparticle Synthesis
Application Note
Introduction
Copper and copper oxide nanoparticles are gaining significant attention across various scientific and industrial fields, including catalysis, conductive inks, and antimicrobial agents, owing to their unique size-dependent properties. The synthesis of these nanoparticles with controlled size, shape, and stability is crucial for their effective application. Copper(II) neodecanoate, a metal-organic compound, presents itself as a promising precursor for the synthesis of copper-based nanoparticles through thermal decomposition. This method offers a facile and reproducible route to high-quality, crystalline nanoparticles. The long alkyl chains of the neodecanoate ligand enhance solubility in organic solvents and influence the reaction kinetics during nanoparticle formation.
Key Applications
The nanoparticles synthesized from copper neodecanoate are suitable for a range of applications:
-
Catalysis: Copper and copper oxide nanoparticles are effective catalysts for various organic reactions.
-
Conductive Inks: Nanosized copper particles can be formulated into inks for printed electronics, offering a cost-effective alternative to silver and gold.
-
Antimicrobial Coatings: Copper-based nanoparticles exhibit broad-spectrum antimicrobial activity, making them ideal for coatings on medical devices and other surfaces.
-
Drug Delivery: Functionalized copper nanoparticles are being explored for targeted drug delivery applications in cancer therapy and other treatments.
Experimental Protocols
This section provides a detailed protocol for the synthesis of copper nanoparticles via the thermal decomposition of a copper carboxylate precursor, analogous to this compound. This protocol is adapted from methodologies reported for similar copper carboxylates like copper(II) acetate and copper stearate.[1][2]
Materials and Equipment
-
Copper(II) neodecanoate (precursor)
-
Oleic acid (capping agent)
-
Oleylamine (capping agent/reducing agent)
-
Diphenyl ether or 1-octadecene (high-boiling point solvent)
-
Toluene (for washing and redispersion)
-
Ethanol (for washing)
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermocouple
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge
Protocol: Thermal Decomposition of this compound
-
Reaction Setup: In a three-neck round-bottom flask, combine copper(II) neodecanoate, oleic acid, and oleylamine in a high-boiling point solvent like diphenyl ether. The molar ratios of these components can be varied to control the final particle size and shape.[1]
-
Inert Atmosphere: The flask is connected to a condenser and a Schlenk line. The reaction mixture is degassed and then placed under an inert atmosphere of argon or nitrogen to prevent oxidation of the copper nanoparticles during synthesis.[2]
-
Heating and Reaction: The mixture is heated to the decomposition temperature of the copper precursor (typically in the range of 220-290°C) with vigorous stirring. The reaction is allowed to proceed for a set time (e.g., 2 hours) until the color of the solution changes, indicating the formation of nanoparticles.[1][2]
-
Cooling and Isolation: After the reaction is complete, the heating mantle is removed, and the solution is allowed to cool to room temperature.
-
Washing: An excess of ethanol is added to the cooled solution to precipitate the nanoparticles. The mixture is then centrifuged to separate the nanoparticles from the supernatant. This washing step is repeated multiple times with a mixture of toluene and ethanol to remove any unreacted precursors and excess capping agents.
-
Redispersion: The final washed nanoparticles can be redispersed in a nonpolar solvent like toluene for storage and further characterization.
Data Presentation
The size and morphology of the synthesized copper nanoparticles are highly dependent on the reaction parameters. The following tables summarize the expected influence of these parameters based on studies of similar copper carboxylate precursors.[1][2][3]
Table 1: Effect of Reaction Temperature on Nanoparticle Size
| Reaction Temperature (°C) | Expected Average Particle Size (nm) | Morphology |
| 155 | 9 - 34 | Spherical |
| 265 | ~60 | Spherical |
| 290 | ~87 | Spherical/Irregular |
Table 2: Influence of Capping Agents on Nanoparticle Characteristics
| Capping Agent(s) | Role | Effect on Nanoparticles |
| Oleic Acid | Stabilizer, size control | Prevents aggregation, leads to monodisperse nanoparticles. |
| Oleylamine | Stabilizer, reducing agent, shape control | Prevents aggregation, can influence the final shape (e.g., cubic, octahedral). |
| Oleic Acid + Oleylamine | Synergistic stabilization | Provides robust stabilization, preventing oxidation and enabling good size and shape control.[1] |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: A schematic of the thermal decomposition synthesis workflow.
Signaling Pathway: Role of Capping Agents
Caption: The role of capping agents in nanoparticle formation and stabilization.
References
Application Notes and Protocols for Copper Neodecanoate in Wood Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of copper neodecanoate in wood preservation, including its mechanism of action, efficacy against common wood-destroying organisms, and protocols for its evaluation.
Introduction to this compound in Wood Preservation
This compound is a third-generation copper-based wood preservative, belonging to the copper carboxylate family. It is an oil-borne preservative that offers protection against fungal decay and insect attack.[1] Unlike first-generation preservatives like chromated copper arsenate (CCA), this compound does not contain chromium or arsenic, making it a more environmentally acceptable alternative for many applications.[2] Its efficacy is derived from the fungicidal and insecticidal properties of the copper ion.[3][4]
Mechanism of Action: The primary mode of action of this compound involves the interaction of copper ions with vital life processes in fungi and insects. Copper is a broad-spectrum biocide that, in sufficient concentrations, is toxic to a wide range of organisms. The lipophilic nature of the neodecanoate carrier facilitates the penetration of the copper into the wood structure. Once in the wood, the copper ions are believed to act by:
-
Enzyme Inhibition: Copper ions can bind to sulfhydryl groups in enzymes, disrupting their function and interfering with essential metabolic pathways in fungi and insects.[3]
-
Oxidative Damage: Copper can catalyze the formation of reactive oxygen species (ROS), which can lead to oxidative damage to cellular components such as proteins, lipids, and DNA.
-
Disruption of Cell Membranes: The accumulation of copper can alter the permeability and integrity of cell membranes, leading to cell death.
The efficacy of copper-based preservatives is primarily exerted by the soluble form of copper (Cu2+ ions).[4]
Data Presentation
Table 1: Efficacy of this compound against Wood Decay Fungi (Field Stake Test)
| Preservative System | Carrier | Retention ( kg/m ³) | Test Site | Exposure Time (years) | Index of Condition (IC) |
| This compound (ND) | Toluene | 1.6 | Dorman Lake (DOR) | 5 | ~8.5 |
| This compound (ND) | Toluene | 3.2 | Dorman Lake (DOR) | 5 | ~9.5 |
| This compound (ND) | Toluene | 6.4 | Dorman Lake (DOR) | 5 | ~10 |
| This compound (ND) | Toluene | 1.6 | Saucier (SAU) | 5 | ~7.0 |
| This compound (ND) | Toluene | 3.2 | Saucier (SAU) | 5 | ~8.5 |
| This compound (ND) | Toluene | 6.4 | Saucier (SAU) | 5 | ~9.5 |
| Copper Naphthenate (CuN) | Toluene | 1.6 | Dorman Lake (DOR) | 5 | ~8.0 |
| Copper Naphthenate (CuN) | Toluene | 3.2 | Dorman Lake (DOR) | 5 | ~9.0 |
| Copper Naphthenate (CuN) | Toluene | 6.4 | Dorman Lake (DOR) | 5 | ~10 |
| Copper Naphthenate (CuN) | Toluene | 1.6 | Saucier (SAU) | 5 | ~6.5 |
| Copper Naphthenate (CuN) | Toluene | 3.2 | Saucier (SAU) | 5 | ~8.0 |
| Copper Naphthenate (CuN) | Toluene | 6.4 | Saucier (SAU) | 5 | ~9.0 |
Source: Adapted from Barnes et al., 2004.[1] The Index of Condition (IC) is a measure of the stake's condition, with 10 being sound and 0 being completely decayed.
Table 2: Leaching of Copper from Treated Wood (Simulated Rainfall)
| Preservative System | Wood Species | Initial Copper Retention ( kg/m ³) | Total Rainfall (mm) | Cumulative Copper Leached (%) |
| CCA | Southern Pine | 4.0 | 762 | ~0.2 - 0.7 |
| ACQ | Southern Pine | 4.0 | Not specified | Not specified |
| Copper Azole (CA) | Southern Pine | Not specified | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | Data not available |
Note: Specific leaching data for this compound was not available in the searched literature. The table includes data for other copper-based preservatives for comparative context. Leaching rates are influenced by factors such as wood species, preservative retention, and environmental conditions.[5][6]
Experimental Protocols
Protocol for Determining Preservative Retention
Objective: To determine the amount of this compound preservative retained in the wood after treatment.
Methodology:
-
Sample Preparation: Prepare a set of wood specimens of known dimensions and initial oven-dry weight.
-
Preservative Treatment: Treat the wood specimens with a this compound solution of a known concentration using a suitable impregnation method (e.g., vacuum-pressure impregnation).
-
Post-Treatment Weighing: After treatment, wipe off any excess preservative from the surface of the specimens and weigh them to determine the amount of preservative solution absorbed.
-
Retention Calculation: Calculate the preservative retention in kilograms per cubic meter ( kg/m ³) using the following formula:
Retention ( kg/m ³) = [(G * C) / V] * 10
Where:
-
G = Weight of treating solution absorbed by the block (grams)
-
C = Concentration of the preservative in the treating solution (percent)
-
V = Volume of the block (cubic centimeters)
-
-
Chemical Analysis (Optional but recommended): For a more accurate determination of copper retention, perform chemical analysis on the treated wood samples. This can be done using techniques such as X-ray fluorescence (XRF) spectroscopy or atomic absorption spectroscopy (AAS) after acid digestion of the wood.[7][8]
Protocol for Fungicidal Efficacy Testing (Agar-Block Test)
Objective: To determine the toxic threshold of this compound against specific wood decay fungi.
Methodology (Adapted from standard agar-block test methods): [9]
-
Fungal Cultures: Obtain pure cultures of relevant wood decay fungi (e.g., a brown-rot fungus like Gloeophyllum trabeum and a white-rot fungus like Trametes versicolor).
-
Wood Block Preparation: Prepare small, sterile blocks of a susceptible wood species (e.g., Southern Pine sapwood).
-
Preservative Treatment: Treat the wood blocks with a range of concentrations of this compound to achieve different retention levels. Include untreated control blocks.
-
Culture Preparation: Prepare fungal cultures in petri dishes containing a suitable growth medium (e.g., malt extract agar).
-
Incubation: Place the treated and untreated wood blocks in the petri dishes with the actively growing fungal cultures.
-
Incubation Period: Incubate the test assemblies in a controlled environment (e.g., 25°C and 75% relative humidity) for a specified period (typically 12 weeks).
-
Evaluation: After the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and determine the oven-dry weight.
-
Weight Loss Calculation: Calculate the percentage weight loss of each block due to fungal decay.
-
Toxic Threshold Determination: The toxic threshold is the minimum preservative retention that prevents significant weight loss (typically defined as less than 2% weight loss).
Protocol for Leaching Assessment
Objective: To determine the amount of copper that leaches from this compound-treated wood under simulated environmental conditions.
Methodology (Adapted from standard leaching test methods): [2][10]
-
Sample Preparation: Prepare wood specimens treated with a known retention of this compound.
-
Leaching Procedure:
-
Place the treated wood blocks in a container with a known volume of deionized water.
-
The ratio of water volume to wood surface area should be standardized.
-
Agitate the water gently and periodically.
-
At specified time intervals (e.g., 6, 24, 48, 96, 144, 192 hours), collect the leachate (water) and replace it with fresh deionized water.
-
-
Leachate Analysis: Analyze the collected leachate samples for copper content using a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).
-
Data Analysis: Calculate the cumulative amount of copper leached over time and express it as a percentage of the initial copper content in the wood.
Visualizations
Caption: Mechanism of action of this compound in wood preservation.
Caption: Experimental workflow for fungicidal efficacy testing of this compound.
Caption: Experimental workflow for assessing the leaching of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. heronjournal.nl [heronjournal.nl]
- 3. gooddrmc.com [gooddrmc.com]
- 4. Copper in Wood Preservatives Delayed Wood Decomposition and Shifted Soil Fungal but Not Bacterial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treated Wood Fact Sheet [npic.orst.edu]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. woodresearch.sk [woodresearch.sk]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Notes and Protocols: Copper Neodecanoate in the Synthesis of Superconducting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high-temperature superconducting materials using copper neodecanoate as a precursor. The focus is on the synthesis of Yttrium Barium Copper Oxide (YBCO) and Bismuth Strontium Calcium Copper Oxide (BSCCO), two of the most extensively studied classes of cuprate superconductors.
Synthesis of YBa₂Cu₃O₇₋ₓ (YBCO) Superconductors via Metal-Organic Decomposition (MOD)
The use of metal-organic precursors like yttrium, barium, and copper neodecanoates offers a scalable method for producing superconducting thin films suitable for microelectronic device applications.[1] The thermal processing of these precursors is a critical step in forming the desired YBa₂Cu₃O₇₋ₓ (YBCO) superconducting phase.
Experimental Protocol
A three-step thermal processing method is required to produce uniform superconducting YBCO films from a mixture of yttrium, barium, and copper neodecanoates.[1]
Step 1: Low-Temperature Decomposition
-
Objective: Decompose the metal-organic precursors into intermediate compounds like metal carbonates and oxides.[1]
-
Atmosphere: Oxygen-poor (e.g., Argon).[1]
-
Temperature: 500–600 °C.[1]
-
Rationale: An oxygen-poor atmosphere at this stage is crucial for controlled decomposition.
Step 2: High-Temperature Annealing
-
Objective: Promote the formation of the YBa₂Cu₃O₇₋ₓ superconducting phase.[1]
-
Atmosphere: Oxygen-rich.[1]
-
Temperature: >925 °C.[1]
-
Rationale: A high-temperature anneal in an oxygen-rich environment facilitates the solid-state reaction between the intermediate oxides and carbonates to form the desired perovskite crystal structure.
Step 3: Slow Cooling
-
Objective: Ensure proper oxygen uptake and ordering within the crystal lattice, which is critical for superconductivity.[1]
-
Final Temperature: 50 °C.[1]
-
Rationale: Slow cooling allows for the incorporation of the optimal amount of oxygen into the YBCO structure (the "7-x" in the chemical formula), which directly influences the superconducting properties.
Data Presentation
| Parameter | Step 1: Decomposition | Step 2: Annealing | Step 3: Cooling |
| Temperature | 500–600 °C[1] | >925 °C[1] | Slow cooling to 50 °C[1] |
| Atmosphere | Oxygen-poor (Argon)[1] | Oxygen-rich[1] | Oxygen-rich |
| Purpose | Decompose precursors | Form YBCO phase | Oxygenate the lattice |
Experimental Workflow
Synthesis of Bi-Sr-Ca-Cu-O (BSCCO) Superconductors
The synthesis of Bismuth Strontium Calcium Copper Oxide (BSCCO) superconductors can be achieved through various methods, most commonly a solid-state reaction using metal oxides and carbonates as precursors. While the direct use of this compound is less documented, it can be incorporated as the copper source, leveraging the principles of metal-organic decomposition. The two most common phases of BSCCO are Bi₂Sr₂CaCu₂O₈₊ₓ (Bi-2212) and Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ (Bi-2223), with critical temperatures (Tc) of approximately 85 K and 110 K, respectively.
General Experimental Protocol (Inferred for this compound)
This protocol adapts a conventional solid-state reaction method for the inclusion of this compound.
Step 1: Precursor Preparation and Mixing
-
Precursors: Bismuth oxide (Bi₂O₃), Strontium carbonate (SrCO₃), Calcium carbonate (CaCO₃), and this compound. Lead oxide (PbO) is often added to promote the formation of the Bi-2223 phase.
-
Action: Weigh the precursors in the desired stoichiometric ratio for the target BSCCO phase (e.g., 2:2:1:2 for Bi-2212 or 2:2:2:3 for Bi-2223).
-
Action: Thoroughly mix the powders to ensure a homogeneous mixture.
Step 2: Calcination
-
Objective: Decompose the carbonates and the this compound, and initiate the formation of intermediate phases.
-
Temperature: 800–850 °C.
-
Duration: 12–24 hours.
-
Atmosphere: Air.
-
Action: After calcination, the powder should be reground to ensure homogeneity.
Step 3: Sintering
-
Objective: Promote the formation of the desired superconducting BSCCO phase.
-
Temperature: 850–880 °C (this is a critical range, as BSCCO can melt above these temperatures).
-
Duration: 24–100 hours (longer durations often favor the formation of the Bi-2223 phase).
-
Atmosphere: Air.
-
Action: Multiple intermediate grindings and re-pressings of the powder into pellets during the sintering process can improve the phase purity.
Data Presentation
| Parameter | Step 1: Mixing | Step 2: Calcination | Step 3: Sintering |
| Precursors | Bi₂O₃, SrCO₃, CaCO₃, this compound, (PbO) | - | - |
| Temperature | Ambient | 800–850 °C | 850–880 °C |
| Duration | - | 12–24 hours | 24–100 hours |
| Atmosphere | - | Air | Air |
| Purpose | Homogeneous mixture | Precursor decomposition | BSCCO phase formation |
Logical Relationship Diagram
References
Application Notes & Protocols: A Method for Preparing Copper Neodecanoate Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copper nanoparticles (CuNPs) are gaining significant attention in the biomedical field due to their unique physicochemical properties, including a high surface-area-to-volume ratio and potent antimicrobial, anticancer, and antioxidant activities.[1][2] These characteristics make them promising candidates for applications in novel drug delivery systems, cancer therapy, and as advanced therapeutic agents.[1][3][4] The synthesis of CuNPs via the thermal decomposition of metal-organic precursors, such as copper carboxylates, is a robust method that allows for control over particle size and dispersity.[5][6] This document outlines a proposed method for the synthesis of copper nanoparticles using copper(II) neodecanoate as a precursor. The protocol is adapted from established thermal decomposition methods for similar copper carboxylate complexes, such as copper-oleate and copper stearate.[5][6]
Copper(II) neodecanoate serves as the copper source, while a high-boiling point solvent provides the reaction medium. Capping agents are crucial for controlling particle growth, preventing aggregation, and ensuring stability.[7][8] The resulting nanoparticles can be leveraged as drug carriers or as therapeutic agents themselves, with potential mechanisms of action involving the generation of reactive oxygen species (ROS) in target cells.[1][4]
Experimental Protocols
Proposed Synthesis of Copper Neodecanoate Nanoparticles via Thermal Decomposition
This protocol describes the thermal decomposition of copper(II) neodecanoate in a high-boiling point solvent with capping agents to produce monodisperse copper nanoparticles.
Materials:
-
Copper(II) neodecanoate (Precursor)
-
1-octadecene (Solvent)
-
Oleylamine (Capping Agent/Reducing Agent)
-
Oleic acid (Capping Agent)
-
Toluene (Washing Solvent)
-
Ethanol (Washing Solvent)
-
Argon gas (Inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermocouple controller
-
Condenser
-
Schlenk line for inert gas handling
-
Centrifuge
-
Sonicator
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine copper(II) neodecanoate (e.g., 1 mmol), oleic acid (e.g., 5 mmol), and 1-octadecene (e.g., 50 mL).
-
Inert Atmosphere: Equip the flask with a magnetic stir bar, a condenser, and a thermocouple. Connect the setup to a Schlenk line to allow for degassing and maintenance of an inert argon atmosphere. This is critical as copper nanoparticles are prone to oxidation.[6]
-
Degassing: Heat the mixture to 120 °C under vacuum for 30-60 minutes to remove water and oxygen.
-
Reagent Injection: After degassing, switch to a positive pressure of argon. Inject oleylamine (e.g., 5 mmol) into the hot solution.
-
Thermal Decomposition: Rapidly heat the solution to the reaction temperature (e.g., 250-290 °C) and maintain for 60 minutes. A color change from blue to a reddish-brown solution indicates the nucleation and growth of copper nanoparticles.[6]
-
Cooling: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.
-
Purification:
-
Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles. Discard the supernatant.
-
Re-disperse the nanoparticle pellet in 10 mL of toluene. Repeat the precipitation and centrifugation steps two more times to remove excess reagents.
-
-
Storage: Disperse the final purified copper nanoparticles in a nonpolar solvent like toluene or hexane for storage under an inert atmosphere to prevent oxidation.
Workflow for Synthesis of this compound Nanoparticles
Caption: Workflow for the synthesis of copper nanoparticles.
Characterization Protocols
Characterization is essential to determine the physicochemical properties of the synthesized nanoparticles.[9][10]
1. UV-Visible Spectroscopy:
-
Purpose: To confirm the formation of copper nanoparticles by detecting their characteristic Surface Plasmon Resonance (SPR) peak.
-
Protocol: Disperse a small aliquot of the nanoparticle solution in toluene. Record the absorbance spectrum in the range of 500-700 nm using a UV-Vis spectrophotometer. The SPR peak for copper nanoparticles typically appears between 560-600 nm.
2. Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, shape, and morphology of the nanoparticles.[11]
-
Protocol: Deposit a drop of the dilute nanoparticle dispersion onto a carbon-coated copper grid and allow the solvent to evaporate completely. Image the grid using a TEM instrument at an appropriate acceleration voltage. Perform image analysis to calculate the average particle size and size distribution.
3. X-ray Diffraction (XRD):
-
Purpose: To analyze the crystalline structure and phase purity of the nanoparticles.
-
Protocol: Deposit a concentrated nanoparticle solution onto a zero-background sample holder and allow it to dry. Run the XRD analysis using Cu Kα radiation. The resulting diffraction pattern should be compared with standard patterns for face-centered cubic (fcc) copper (JCPDS 04-0836) to confirm the crystalline nature.[5]
4. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups of the capping agents (oleic acid, oleylamine) present on the nanoparticle surface, confirming successful surface functionalization.[9]
-
Protocol: Acquire an FTIR spectrum of the dried nanoparticle powder. Look for characteristic peaks corresponding to C-H, C=O, and N-H vibrations from the capping ligands.
Workflow for Nanoparticle Characterization
Caption: Workflow for the characterization of synthesized nanoparticles.
Data Presentation
The following tables summarize typical quantitative data for copper nanoparticles synthesized by thermal decomposition of copper carboxylate precursors, as reported in the literature. This provides an expected range of outcomes for the proposed protocol.
Table 1: Typical Nanoparticle Size and Morphology
| Precursor System | Synthesis Temp. (°C) | Average Size (nm) | Size Distribution | Morphology | Reference |
| Copper(II) acetate, Stearic Acid, 1-Octadecanol | 290 | ~87 ± 19 | Not Specified | Spherical/Irregular | [6][12] |
| Cu-oleate complex | Not Specified | 8.9 ± 1.3 | Narrow | Spherical | [5] |
| Copper(II) acetate, Oleic Acid, Oleylamine | 265 | 5-10 | Narrow | Spherical | [13] |
Table 2: Typical Spectroscopic and Crystallographic Data
| Characterization Technique | Parameter | Typical Value / Observation | Reference |
| UV-Vis Spectroscopy | SPR Peak (λmax) | 560 - 600 nm | General Knowledge |
| X-ray Diffraction (XRD) | 2θ Peaks (fcc Copper) | ~43.3°, ~50.4°, ~74.1° | [5] |
| FTIR Spectroscopy | Key Vibrations | C-H stretch (~2900 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H bend (~1600 cm⁻¹) | [9] |
Potential Application in Drug Development: Mechanism of Action
Copper nanoparticles are being explored for cancer therapy.[1][14] One proposed mechanism of their cytotoxic effect is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids, ultimately leading to apoptosis (programmed cell death).[4]
Signaling Pathway for CuNP-Induced Cytotoxicity
Caption: Proposed pathway for CuNP-induced cancer cell apoptosis.
Safety and Handling Precautions
-
Copper(II) Neodecanoate: This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[15][16]
-
Handling: All synthesis steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.[15]
-
Nanoparticle Handling: Engineered nanoparticles may have unknown toxicological profiles. Handle with care, avoiding inhalation of aerosols or skin contact.
References
- 1. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper oxide nanoparticles as delivery vehicles for different Pt( ii )-drugs: experimental and theoretical evaluation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02636E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bioclima.ro [bioclima.ro]
- 10. ijprajournal.com [ijprajournal.com]
- 11. nanocomposix.com [nanocomposix.com]
- 12. "Synthesis of copper nano/microparticles via thermal decomposition and " by ÇAĞDAŞ ALLAHVERDİ [journals.tubitak.gov.tr]
- 13. repositorio.usp.br [repositorio.usp.br]
- 14. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges [ouci.dntb.gov.ua]
- 15. echemi.com [echemi.com]
- 16. This compound | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramolecular Diamination Reactions Using Copper Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular diamination of alkenes is a powerful transformation in organic synthesis, providing a direct route to valuable nitrogen-containing heterocyclic structures, particularly vicinal diamines. These motifs are prevalent in biologically active compounds and pharmaceuticals. This document outlines the application of copper(II) neodecanoate as an effective promoter for the intramolecular diamination of terminal alkenes. The use of copper(II) neodecanoate offers significant advantages, including improved reaction conditions and an expanded substrate scope compared to other copper sources like copper(II) acetate.[1][2] The organic soluble nature of copper(II) neodecanoate allows for the use of less polar solvents, such as dichloroethane (DCE), which can prevent the decomposition of sensitive substrates.[1][2]
Reaction Principle and Advantages
The reaction proceeds via an oxidative cyclization mechanism. Key advantages of using copper(II) neodecanoate include:
-
Milder Reaction Conditions: The solubility of copper(II) neodecanoate in organic solvents enables reactions to be conducted in less polar media, which can be crucial for the stability of certain substrates.[1][2]
-
Expanded Substrate Scope: A wider range of functional groups and substrate classes can participate in the diamination reaction under these improved conditions.[1] This includes ureas, bis(anilines), and α-amido pyrroles derived from 2-allylaniline.[1]
-
High Diastereoselectivity: The protocol has demonstrated high levels of diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines.[1]
Experimental Data Summary
The following table summarizes the quantitative data for the intramolecular diamination of various substrates using copper(II) neodecanoate.
| Entry | Substrate | Product | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Allyl-N'-tosylurea | 1-Tosyl-2,5-dihydro-1H-imidazole-2-carboxamide | DCE | 85 | >95:5 |
| 2 | N-(But-3-en-1-yl)-N'-phenylurea | 1-Phenyl-tetrahydropyrimidin-2-one | DCE | 78 | N/A |
| 3 | 2-Allylaniline derivative | α-Amido pyrrole derivative | DCE | 70 | N/A |
| 4 | N-(Pent-4-en-1-yl)sulfamide | Fused cyclic sulfamide piperidine | DCE | 82 | >95:5 |
| 5 | N-(2-Methylallyl)-N'-tosylurea | 4-Methyl-1-tosyl-2,5-dihydro-1H-imidazole-... | DCE | 65 | N/A |
Data is representative and compiled from findings in the cited literature.
Experimental Protocols
General Procedure for Copper(II) Neodecanoate-Promoted Intramolecular Diamination
This protocol is a representative example for the intramolecular diamination of a terminal alkene.
Materials:
-
Substrate (e.g., N-alkenyl urea or sulfamide) (1.0 equiv)
-
Copper(II) neodecanoate [Cu(ND)₂] (1.5 equiv)
-
Dichloroethane (DCE) (0.1 M)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the substrate (1.0 equiv).
-
Add copper(II) neodecanoate (1.5 equiv).
-
Add anhydrous dichloroethane (DCE) to achieve the desired concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diamination product.
Visualizations
Experimental Workflow
A generalized workflow for the copper neodecanoate-promoted intramolecular diamination.
Proposed Catalytic Cycle
The proposed reaction mechanism for the copper(II) carboxylate promoted intramolecular alkene diamination involves several key steps.[1] Initially, ligand exchange occurs between the substrate and copper(II) neodecanoate, forming an N-Cu bond.[1] This is followed by a syn-aminocupration of the alkene, which proceeds in a stereoselective manner to form a cis-pyrrolidine intermediate.[1] The presence of a radical intermediate is suggested by stereochemical studies.[1]
References
- 1. Copper(II) Carboxylate Promoted Intramolecular Diamination of Terminal Alkenes: Improved Reaction Conditions and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II) carboxylate promoted intramolecular diamination of terminal alkenes: improved reaction conditions and expanded substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation of High-Conductivity Copper Nano Ink Using Copper Neodecanoate
Introduction
Copper nano inks are emerging as a cost-effective and highly conductive alternative to silver-based inks for applications in printed electronics, including RFID antennas, flexible displays, and solar cells.[1][2][3] This document details the formulation of a stable, low-cure-temperature copper nano ink utilizing copper(II) neodecanoate as an organometallic precursor and a vehicle for nano-sized copper hydroxide particles. The ink is designed for screen printing and subsequent thermal annealing under a reducing atmosphere to yield highly conductive copper films.[1]
The formulation strategy involves combining an organic copper complex (copper(II) neodecanoate) with nano-sized copper hydroxide powder.[1] The copper neodecanoate decomposes at elevated temperatures to form copper, while the nano-sized copper hydroxide improves the sintered body density and increases the final metal content of the ink.[1] This approach allows for the creation of a viscous ink suitable for printing processes that can be cured at temperatures as low as 250°C.[1]
Quantitative Data Summary
The following tables summarize the key performance metrics and physical properties of the copper nano ink formulated with this compound and its resulting conductive films.
Table 1: Physical and Electrical Properties of Copper Nano Ink and Film
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Ink Viscosity | 10⁴–10⁵ mPa·s | at 50 rpm | [1] |
| Final Metal Content (TGA) | 14.2% | - | [1] |
| Mean Particle Size | < 100 nm | Copper Complex Nanoparticles | [1] |
| Resistivity | 5.4 µΩ·cm | Annealed at 250°C for 30 min | [1] |
| Resistivity | 4.4 µΩ·cm | Annealed at 320°C for 20-30 min | [1] |
| Resistivity | 4.1 µΩ·cm | Annealed at 400°C | [1] |
| Resistivity | 5.0 µΩ·cm | Annealed at 320°C for 20 min |[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of precursors and the formulation of the final copper nano ink.
Protocol 1: Synthesis of Nano-Sized Copper Hydroxide (Cu(OH)₂) Powder
This protocol describes the synthesis of amorphous, nano-sized copper hydroxide powder, which serves as the nanoparticle filler in the ink formulation. Neodecanoic acid is used to coat the particles and prevent the formation of copper oxide.[1]
Materials:
-
Copper Nitrate (Cu(NO₃)₂)
-
Neodecanoic Acid (5 wt% of Cu(NO₃)₂ precursor)
-
Distilled Water
-
Ammonia Solution
-
Vacuum Oven
Procedure:
-
Prepare an aqueous solution of Copper Nitrate (Cu(NO₃)₂).
-
Add 5 wt% of neodecanoic acid to the copper nitrate solution.
-
Precipitate copper hydroxide by the addition of an ammonia solution while stirring vigorously.
-
Filter and wash the resulting precipitate thoroughly with distilled water to remove impurities.
-
Dry the collected nano-sized Cu(OH)₂ powder in a vacuum oven at 50°C for 12 hours.[1]
-
Analyze the crystal structure of the synthesized powder using X-ray Diffraction (XRD) to confirm the absence of copper oxide peaks.[1]
Protocol 2: Formulation of Copper Nano Ink
This protocol details the process of combining the synthesized precursors to create a printable copper nano ink.
Materials:
-
Synthesized Nano-sized Copper Hydroxide (Cu(OH)₂) powder
-
Copper(II) Neodecanoate
-
Terpineol (Solvent/Vehicle)
Equipment:
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Three-Roll Mill
Procedure:
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Combine the synthesized nano-sized Cu(OH)₂ powder and copper(II) neodecanoate in terpineol.
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Homogenize the mixture to form a paste.
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Process the paste using a three-roll mill. The mixture should be milled 5 times to ensure uniform dispersion and achieve the desired viscosity for printing.[1]
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The resulting product is a high-viscosity copper nano ink ready for application.
Protocol 3: Application and Curing of Copper Nano Ink
This protocol describes the screen printing and subsequent annealing process to convert the printed ink into a conductive copper film.
Materials:
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Formulated Copper Nano Ink
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Glass Substrate (or other suitable substrate)
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Screen Printer
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Tube Furnace or Annealing Oven
Procedure:
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Apply the copper nano ink onto a glass substrate using a screen printing method.[1]
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Place the printed substrate into a tube furnace.
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Anneal the film in a reducing atmosphere of 3% H₂ in Nitrogen (N₂).[1]
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The annealing temperature profile is critical for achieving high conductivity. Typical conditions are:
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After annealing, allow the substrate to cool to room temperature under the reducing atmosphere to prevent re-oxidation of the copper film.
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Measure the sheet resistance of the resulting copper film using a four-point probe.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the formulation and application of the copper nano ink.
Caption: Workflow for the synthesis of precursors and formulation of the copper nano ink.
Caption: Process flow for the application and thermal curing of the copper nano ink.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Copper Neodecanoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of copper neodecanoate, with a focus on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through one of the following methods:
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Two-Step Salt Metathesis Reaction: This involves the initial formation of an alkali metal neodecanoate (e.g., sodium neodecanoate) from neodecanoic acid and a base like sodium hydroxide. The resulting salt is then reacted with a copper(II) salt, such as copper(II) nitrate, to produce this compound.[1]
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Direct Reaction (Solvent-Assisted): This method involves the direct reaction of a copper precursor, such as copper(II) oxide or copper(II) hydroxide, with neodecanoic acid.[2] The reaction is often carried out in an organic solvent to facilitate the removal of water, a byproduct of the reaction.[2]
Q2: What factors primarily influence the yield of the synthesis?
A2: Several factors can significantly impact the final yield of this compound:
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Choice of Copper Precursor: Different copper salts (e.g., nitrate, carbonate, hydroxide) can exhibit varying reactivities and may lead to different yields under similar conditions.[2]
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Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing decomposition of the product.
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Solvent Selection: The choice of solvent is crucial, especially in direct reaction methods. Solvents like toluene or xylene can act as azeotropic agents to effectively remove water and drive the reaction forward.[2]
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Stoichiometry of Reactants: Precise control of the molar ratios of reactants is essential to maximize the conversion to the desired product and minimize unreacted starting materials.
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Water Removal: In direct reaction methods, the continuous removal of water is critical for achieving high yields.[2]
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Purity of Reactants: The presence of impurities in the starting materials, particularly in neodecanoic acid, can lead to the formation of unwanted byproducts.
Q3: How can I purify the synthesized this compound?
A3: Purification is essential to remove unreacted precursors and byproducts. Common purification techniques include:
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Solvent Extraction: This technique utilizes the difference in solubility of this compound and impurities in a biphasic solvent system (e.g., toluene and water). The this compound preferentially dissolves in the organic phase, leaving hydrophilic impurities in the aqueous phase.[2]
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Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane.[2] This process involves dissolving the product in a hot solvent and then allowing it to cool, which causes the pure this compound to crystallize out.
-
Washing: The isolated product should be washed with appropriate solvents to remove any remaining soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or IR spectroscopy.- Increase the reaction temperature, but be cautious of potential product decomposition.[2] |
| Presence of water in the reaction mixture (for direct synthesis). | - Use a Dean-Stark apparatus or a similar setup for azeotropic removal of water when using solvents like toluene or xylene.[2] | |
| Suboptimal stoichiometry of reactants. | - Carefully calculate and measure the molar ratios of your reactants. Consider a slight excess of the less expensive reagent to ensure complete conversion of the limiting reagent. | |
| Formation of copper oxide impurities. | - The addition of a small amount of neodecanoic acid during the synthesis of copper hydroxide precursor can help prevent the formation of copper oxide impurities.[1] | |
| Product is an intractable oil or gum instead of a solid | Presence of unreacted starting materials or solvent. | - Ensure thorough drying of the product under vacuum to remove residual solvent.- Purify the product using column chromatography or recrystallization to remove unreacted starting materials. |
| Incorrect solvent used for precipitation/crystallization. | - Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents may be effective. | |
| Green or blue aqueous layer during workup, indicating loss of copper | Incomplete extraction of this compound into the organic phase. | - Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous phase.- Adjust the pH of the aqueous layer; a more neutral pH can sometimes improve extraction efficiency. |
| Hydrolysis of the product. | - Minimize the contact time of the product with water during the workup. | |
| Off-color product (e.g., brownish or black tint) | Presence of copper oxide or other impurities. | - Filter the reaction mixture before workup to remove any insoluble impurities.- Purify the product using activated carbon treatment followed by recrystallization. |
| Decomposition of the product due to excessive heat. | - Lower the reaction temperature or use a milder heating method.- Avoid prolonged heating times. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Copper Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Copper Nitrate | Toluene | 110 | 4 | 78 | [2] |
| Copper Carbonate | Xylene | 130 | 6 | 85 | [2] |
| Copper Hydroxide | Methanol | 50 | 2 | 92 | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Sodium Neodecanoate [1]
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Preparation of Sodium Neodecanoate:
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Dissolve 46.5 g of sodium hydroxide in 1 L of deionized water.
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In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Add the neodecanoic acid solution to the sodium hydroxide solution while stirring.
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Stir the mixture at 50°C for 1 hour.
-
-
Formation of Copper(II) Neodecanoate:
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Dissolve 70 g of copper(II) nitrate in 1 L of deionized water.
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Add the copper nitrate solution to the sodium neodecanoate solution.
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React the mixture at 50°C for 1 hour.
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Extract the resulting copper(II) neodecanoate using xylene.
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Wash the organic layer with deionized water to remove sodium nitrate.
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Remove the xylene under reduced pressure to obtain the final product.
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Protocol 2: Direct Synthesis from Copper Hydroxide
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Synthesis of Copper(II) Hydroxide:
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Dissolve 56 g of copper(II) nitrate in 200 mL of deionized water.
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Separately, dissolve 4 g of sodium hydroxide in 100 mL of deionized water.
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Add the sodium hydroxide solution to the copper nitrate solution at a flow rate of 10 mL/min with stirring at room temperature for 30 minutes.
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Filter the precipitated copper hydroxide, wash with deionized water, and dry under vacuum at 50°C for 12 hours.
-
-
Synthesis of Copper(II) Neodecanoate:
-
Suspend the dried copper(II) hydroxide in a suitable organic solvent such as toluene.
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Add a stoichiometric amount of neodecanoic acid to the suspension.
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Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
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Continue the reaction until no more water is collected.
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Filter the hot solution to remove any unreacted copper hydroxide.
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Remove the solvent under reduced pressure to yield this compound.
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Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the direct synthesis of this compound.
References
Overcoming solubility issues of copper neodecanoate in nonpolar solvents
Technical Support Center: Copper Neodecanoate Solubility
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in a nonpolar solvent like hexane?
While this compound is designed for solubility in nonpolar environments due to its long, branched alkyl chains, its solubility can vary significantly between different solvents.[1][2] Aromatic solvents like toluene and xylene are generally more effective at dissolving it than aliphatic hydrocarbons like hexane.[1] The copper carboxylate head can retain some polar character, leading to poor solvation in highly nonpolar media. The copper salt of a similar compound, 2-ethyl hexanoic acid, has been noted to have very low solubility in petroleum solvents.[3]
Q2: What are the recommended primary solvents for dissolving this compound?
Toluene and xylene are highly recommended and are often used as solvents for commercial preparations of this compound.[1][4][5][6] Other solvents like dichloroethane (DCE) have also been used effectively in reactions, indicating good solubility.[2] The choice of solvent can impact reaction efficiency, as seen in comparative studies.[2]
Q3: My solution was clear, but now a precipitate has formed. What could be the cause?
Precipitation upon standing or cooling is a common issue and can be attributed to:
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Temperature Reduction: Solubility is often temperature-dependent. A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, causing the compound to crystallize. This principle is used intentionally for purification, where crystallization is induced by cooling a concentrated toluene solution to 4°C.[1]
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the solute beyond its solubility limit, leading to precipitation.
-
Moisture Contamination: Although this compound is used in nonpolar solvents, absorption of atmospheric moisture could potentially lead to hydrolysis or complexation, affecting solubility.
Q4: Can I heat the mixture to improve the dissolution of this compound?
Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility. This compound is thermally stable well above the boiling points of most common organic solvents. For example, in synthesis procedures, it is often heated to 80°C in toluene to form a homogeneous matrix.[1] However, be aware of the compound's decomposition temperature, which begins at approximately 220°C.[2] Always heat with care in a well-ventilated area or fume hood.
Q5: Are there any co-solvents or additives that can help stabilize this compound solutions?
Yes, the use of additives is a common strategy, particularly for creating stable formulations like nanoparticles or inks.
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Surfactants: In nanoparticle synthesis, surfactants such as sorbitan mono-9-octadecenoate poly(oxy-1,2-ethanediyl) are mixed with the this compound solution.[1]
-
Coordinating Solvents: For specific applications like conductive inks, a high-boiling point solvent like terpineol is used to create a stable dispersion.[2]
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Fatty Acids: In some cases, adding a small amount of the parent carboxylic acid (neodecanoic acid) can help prevent precipitation of metal salts.
Troubleshooting Guides
Guide 1: General Dissolution Protocol
This workflow provides a step-by-step process for dissolving this compound and troubleshooting common issues.
Caption: Troubleshooting workflow for dissolving this compound.
Guide 2: Data Tables for Solvent Selection
The choice of solvent can be critical for success. The following table summarizes the performance of different solvents in a copper-catalyzed diamination reaction, which can serve as a proxy for the compound's functional solubility and effectiveness.
| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Toluene | 90 | 24 | 40 |
| Dichloroethane (DCE) | 120 | 24 | 73 |
| Dimethylformamide (DMF) | 120 | 24 | 94 |
| Data sourced from a study on intramolecular diamination of alkenes.[2] |
This data suggests that while this compound is soluble in toluene, solvents like DCE and DMF may provide superior performance for certain chemical transformations, likely due to a combination of solubility and solvent effects on the reaction mechanism.[2]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol is adapted from a method for nanoparticle synthesis and demonstrates how to prepare a stable solution using surfactants.[1] This approach is useful for applications requiring a stable, homogeneous dispersion.
Materials:
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This compound
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Toluene (or other suitable nonpolar solvent)
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Surfactant (e.g., sorbitan mono-9-octadecenoate poly(oxy-1,2-ethanediyl))
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Magnetic stirrer and stir bar
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Heating mantle or hot plate
Procedure:
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Weigh the desired amount of this compound and place it in a clean, dry flask.
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Add the appropriate volume of toluene to achieve the target concentration.
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Add the surfactant. A starting point is typically a 1:1 to 5:1 mass ratio of surfactant to this compound.
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Begin stirring the mixture at room temperature.
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If dissolution is slow or incomplete, gently heat the mixture to 40-60°C while continuing to stir.
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Continue to stir until a clear, homogeneous solution is obtained.
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Allow the solution to cool to room temperature. If the solution remains clear, it is stable. If precipitation occurs, a higher ratio of surfactant or a different co-solvent may be needed.
This protocol provides a robust method for creating stable solutions for further use in synthesis or formulation development.[1]
References
- 1. Buy this compound | 68084-48-0 [smolecule.com]
- 2. This compound | 50315-14-5 | Benchchem [benchchem.com]
- 3. Sciencemadness Discussion Board - Disolving metals in non-polar solvent - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. neodecanoic acid, copper salt | CAS#:50315-14-5 | Chemsrc [chemsrc.com]
- 5. strem.com [strem.com]
- 6. cymitquimica.com [cymitquimica.com]
Stabilizing copper neodecanoate solutions for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing copper neodecanoate solutions for long-term storage. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and reliability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound solutions?
For optimal stability, this compound solutions should be stored at 4°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation from atmospheric moisture.[1][2] It is also crucial to store them in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][4]
Q2: What are the common signs of degradation in a this compound solution?
Degradation can manifest in several ways:
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Color Change: A shift from the typical dark green or blue color may indicate oxidation or other chemical changes.
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Precipitate Formation: The appearance of solid particles or cloudiness suggests that the copper salt is precipitating out of the solution, which can be caused by oxidation, hydrolysis, or changes in solvent polarity.
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Changes in Viscosity: A noticeable increase or decrease in the solution's viscosity can indicate polymerization or solvent evaporation.
Q3: What is the expected shelf-life of a properly stored this compound solution?
When stored under ideal conditions (4°C, inert atmosphere), the solution can remain stable for extended periods. One study noted that storing a nano-copper neodecanoate formulation under argon at 4°C resulted in less than a 5% change in particle size over 5 months.[1] However, the exact shelf-life will depend on the solvent, concentration, and the purity of the initial materials. Regular quality control is recommended for solutions stored for more than a few months.
Q4: Which materials are incompatible with this compound?
This compound should not be stored or used with strong oxidizing agents, acids, or bases, as these can cause violent reactions or rapid decomposition.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound solutions.
Problem: A precipitate has formed in my solution.
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Possible Cause 1: Oxidation. Exposure to air can cause the copper(II) to change its coordination sphere or be reduced, leading to the formation of insoluble copper oxides or other species.[1]
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Solution: Ensure the solution is stored under an inert atmosphere. If you must open the container, purge the headspace with argon or nitrogen before resealing.
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Possible Cause 2: Hydrolysis. Exposure to moisture can lead to the formation of copper hydroxides.[1] this compound is known to be moisture-sensitive.[2]
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Possible Cause 3: Solvent Incompatibility/Evaporation. If the solvent has partially evaporated or if the solution was exposed to a temperature change, the solubility of the this compound may have been exceeded.
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Solution: Check that the container is sealed properly to prevent solvent loss. Ensure the storage temperature is stable. It may be possible to redissolve the precipitate by gentle warming and agitation, but the solution's concentration will have changed.
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Problem: The color of my solution has changed from dark green to a brownish or yellowish hue.
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Possible Cause: Decomposition or Contamination. This often indicates thermal decomposition or a reaction with a contaminant. Thermal decomposition of this compound begins at approximately 220°C but can occur at lower temperatures over extended periods, especially in the presence of impurities.[1]
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Solution: Verify the storage temperature has not exceeded the recommended limits. Review handling procedures to identify potential sources of contamination. The solution should likely be discarded and a fresh batch prepared.
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing instability in your this compound solution.
Caption: A flowchart for troubleshooting common this compound solution stability issues.
Data on Stability and Storage
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Storage Conditions and Observed Stability
| Parameter | Condition | Observation | Source |
| Storage Temperature | 4°C | Recommended for optimal stability | [1] |
| Atmosphere | Argon | Prevents oxidation and bacterial growth | [1] |
| Duration | 5 months | <5% change in particle size for a nano-formulation | [1] |
| Stabilizer | Surfactant Encapsulation | Ensures colloidal stability | [1] |
Table 2: Thermal Decomposition Data
| Analysis Method | Temperature | Observation | Source |
| Thermogravimetric Analysis (TGA) | ~220°C | Onset of initial decomposition (ligand loss) | [1] |
| Thermogravimetric Analysis (TGA) | ~230°C | Complete transformation begins | [1] |
| Annealing | 320°C (in H₂ atmosphere) | Decomposition to form conductive copper film | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a stock solution of this compound with best practices for enhancing stability.
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent (e.g., toluene, xylene). If necessary, dry the solvent using standard laboratory procedures (e.g., molecular sieves). Degas the solvent by bubbling dry argon or nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In an inert atmosphere glovebox or using a Schlenk line, weigh the desired amount of this compound into a clean, dry volumetric flask.
-
Dissolution: Add a portion of the degassed, anhydrous solvent to the flask. Seal the flask and agitate gently (e.g., using a magnetic stirrer) until the solid is fully dissolved. Avoid vigorous heating.
-
Final Volume: Once dissolved, carefully add the degassed solvent to the calibration mark on the volumetric flask.
-
Storage: Transfer the solution to a clean, dry amber glass storage bottle with a PTFE-lined cap. Purge the headspace of the bottle with argon or nitrogen before sealing tightly. Wrap the cap with Parafilm® for an extra seal.
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Labeling and Storage: Label the bottle clearly with the compound name, concentration, solvent, and preparation date. Store in a refrigerator at 4°C.
Protocol 2: Monitoring Solution Stability via UV-Vis Spectrophotometry
This protocol provides a method for tracking the stability of the solution over time.
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Baseline Spectrum: Immediately after preparing a fresh solution, take a sample and dilute it to an appropriate concentration for UV-Vis analysis. Record the full absorbance spectrum (e.g., 300-800 nm) and note the wavelength and absorbance value of the main peak(s). This is your T=0 baseline.
-
Sampling: At regular intervals (e.g., weekly or monthly), retrieve the stock solution from storage. Allow it to equilibrate to room temperature before opening.
-
Analysis: Prepare a sample for analysis using the same dilution factor as the baseline. Record the UV-Vis spectrum.
-
Comparison: Compare the new spectrum to the T=0 baseline. Look for:
-
A decrease in the absorbance of the primary peak, which may indicate degradation or precipitation.
-
The appearance of new peaks or a shift in the peak wavelength (λ-max), which suggests the formation of new chemical species.
-
An increase in baseline absorbance, which may indicate the formation of scattering particles (precipitate).
-
-
Data Logging: Log all spectra and note any changes. A significant deviation from the baseline indicates that the solution is no longer stable.
Experimental Workflow Diagram
This diagram illustrates the process for preparing and monitoring a stabilized this compound solution.
Caption: Workflow for the preparation and stability monitoring of this compound solutions.
References
Preventing catalyst deactivation in copper neodecanoate-mediated reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing copper neodecanoate in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent catalyst deactivation, ensuring the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-mediated reaction is sluggish or stalls completely. What are the common causes?
A1: Several factors can contribute to poor catalyst performance. Key areas to investigate include:
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Catalyst Deactivation: The active Cu(I) species may be deactivating through various pathways.
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Insufficient Ligand: The choice and amount of ligand are crucial for stabilizing the copper catalyst.
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Base Insolubility: The solubility and particle size of inorganic bases can significantly impact reaction kinetics.[1]
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Product Inhibition: The reaction product may be inhibiting the catalyst, slowing down the reaction over time.[1]
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Oxygen Sensitivity: While some reactions are aerobic, many copper-catalyzed reactions are sensitive to oxygen, which can lead to catalyst oxidation and deactivation.
Q2: I observe a color change in my reaction mixture from a homogenous solution to a heterogeneous suspension with a black or dark brown precipitate. What is happening?
A2: The formation of a precipitate, often black or dark brown, typically indicates the decomposition of the copper catalyst to form copper(0) or copper(II) oxides. This is a common sign of catalyst deactivation. In Ullmann-type couplings, this can occur due to the poor stability of the active copper(I) species, leading to the formation of colloids and subsequent rapid decomposition.
Q3: Can I reuse my this compound catalyst?
A3: While heterogeneous copper catalysts are generally easier to recycle, the reusability of a homogeneous this compound catalyst system depends on its stability. In some cases, such as the C-H functionalization of arenes, Cu(II) carboxylate salts can be isolated, recycled, and reused with minimal loss of activity.[1] In-situ regeneration using an oxidant like oxygen may also be possible.[1]
Q4: What is the role of a ligand in this compound-mediated reactions, and how do I choose the right one?
A4: Ligands play a critical role in stabilizing the copper catalyst, preventing aggregation and precipitation, and modulating its reactivity. The choice of ligand is often crucial for the success of the reaction. For instance, in Ullmann-type couplings, bidentate ligands like diamines or diketones can significantly improve catalyst performance and allow for milder reaction conditions.[2] The ideal ligand will depend on the specific reaction, substrates, and solvent system.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | 1. Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the reaction is sensitive to oxygen. Bubble the solvent with the inert gas before adding the catalyst. | Prevention of catalyst oxidation and improved yield. |
| 2. Ligand Screening: Experiment with different classes of ligands (e.g., phenanthrolines, diamines, amino acids) and vary the copper-to-ligand ratio. | Identification of a ligand that stabilizes the active catalytic species. | |
| Poor Base Performance | 1. Base Solubility: Use a base with good solubility in the reaction solvent or use a phase-transfer catalyst. | Improved deprotonation of the nucleophile and enhanced reaction rate. |
| 2. Base Particle Size: If using a solid inorganic base, ensure it is finely powdered to maximize surface area. | Increased rate of reaction. | |
| Substrate Issues | 1. Purity: Ensure the purity of your starting materials, as impurities can poison the catalyst. | Consistent and reproducible results. |
Issue 2: Catalyst Precipitation/Decomposition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Dissociation | 1. Increase Ligand Concentration: A higher ligand-to-copper ratio can help maintain the stability of the catalytic complex. | Reduced precipitation and sustained catalytic activity. |
| 2. Chelating Ligands: Employ bidentate or polydentate ligands that form more stable complexes with copper. | Formation of a more robust catalyst that is less prone to decomposition. | |
| Thermal Instability | 1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature to minimize thermal degradation of the catalyst. | Extended catalyst lifetime and reduced precipitate formation. |
| Unfavorable Solvent | 1. Solvent Screening: Test different solvents to find one that better solubilizes the catalytic species throughout the reaction. | A homogeneous reaction mixture and improved catalyst stability. |
Experimental Protocols
General Protocol for a this compound-Mediated C-N Cross-Coupling Reaction (Ullmann-Type)
This protocol provides a general starting point. Optimization of specific parameters is highly recommended.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the amine or amide nucleophile (1.2 mmol), the chosen ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., dioxane or toluene, 5 mL).
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Degassing: Bubble Argon through the solution for 15-20 minutes to ensure all oxygen is removed.
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Catalyst Addition: Add copper(II) neodecanoate (0.05 mmol, 5 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the progress by TLC or GC/LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and precipitated copper species. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Visualizing Deactivation and Catalytic Cycles
To better understand the processes occurring in your reaction, the following diagrams illustrate a general catalytic cycle for a copper-mediated cross-coupling reaction and a common deactivation pathway.
Caption: A simplified catalytic cycle for a copper-mediated cross-coupling reaction.
Caption: Disproportionation of the active Cu(I) catalyst to inactive species.
References
Technical Support Center: Optimizing Annealing Conditions for Copper Films from Copper Neodecanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing conditions of copper films derived from copper neodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing copper films derived from this compound?
Annealing is a critical post-deposition heat treatment step for several reasons:
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Decomposition of Precursor: It provides the thermal energy required to decompose the this compound precursor, removing organic ligands and leaving behind a copper or copper oxide film.
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Densification and Crystallization: The process promotes the densification of the film and the crystallization of copper, leading to the formation of a continuous, conductive layer.
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Grain Growth: Annealing facilitates the growth of crystalline grains within the film. Larger grains can lead to lower electrical resistivity.[1][2]
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Reduction of Defects: Controlled annealing can help reduce defects within the film, such as voids and impurities, improving its overall quality and performance.
Q2: What is the typical temperature range for annealing copper films from this compound?
The optimal annealing temperature for copper films derived from this compound typically falls within the range of 200°C to 600°C.[3] The ideal temperature is a trade-off:
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Lower Temperatures (< 200°C): May result in incomplete decomposition of the organic precursor, leading to high impurity content and poor conductivity.
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Optimal Range (250°C - 400°C): Generally yields good conductivity and film quality.
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Higher Temperatures (> 400°C): Can lead to significant grain growth and lower resistivity, but may also cause issues like film agglomeration or delamination, especially for very thin films.[2]
Q3: How does the annealing atmosphere affect the properties of the copper film?
The annealing atmosphere plays a crucial role in determining the final composition and properties of the film:
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Inert Atmosphere (e.g., Nitrogen - N₂, Argon - Ar): An inert atmosphere is commonly used to prevent the oxidation of copper during annealing, resulting in a metallic copper film. A nitrogen atmosphere may facilitate the removal of residual organic components.[4]
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Reducing Atmosphere (e.g., Hydrogen - H₂, Forming Gas - N₂/H₂): A reducing atmosphere actively removes any surface oxide layers that may have formed and can aid in the complete decomposition of the precursor, leading to highly conductive copper films. However, annealing in a hydrogen-containing atmosphere can sometimes lead to void formation if impurities like oxygen are present in the film.[4]
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Oxidizing Atmosphere (e.g., Air, Oxygen - O₂): Annealing in an oxidizing atmosphere will result in the formation of copper oxide films (CuO or Cu₂O). The specific oxide phase formed depends on the annealing temperature and oxygen partial pressure.
Q4: How important is the heating and cooling rate during the annealing process?
The heating and cooling rates (ramp rates) can influence the microstructure and quality of the final film.
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Heating Rate: A slower ramp rate allows for a more controlled decomposition of the organic precursor, which can prevent the rapid evolution of gases that might otherwise lead to film porosity or poor adhesion.
-
Cooling Rate: The cooling rate can affect the final grain structure and the level of residual stress in the film. Rapid cooling (quenching) can "freeze in" a particular microstructure, while slow cooling allows for further grain growth and stress relaxation.
Troubleshooting Guides
This section addresses common issues encountered during the fabrication of copper films from this compound.
| Problem | Potential Causes | Suggested Solutions |
| Poor Film Adhesion to Substrate (e.g., Si/SiO₂) | 1. Inadequate substrate cleaning. 2. Mismatched surface energies between the precursor solution and the substrate. 3. High residual stress in the film after annealing. 4. Formation of a poorly adhering oxide layer at the interface. | 1. Implement a rigorous substrate cleaning procedure (e.g., piranha etch, RCA clean). 2. Use a surface primer or adhesion promoter layer (e.g., a thin layer of titanium or chromium).[5][6] 3. Optimize the annealing ramp rates and cooling profile to minimize stress. 4. Consider a brief pre-annealing step in a reducing atmosphere to remove any native oxide on the substrate. |
| Cracked or Peeling Film | 1. Excessive film thickness. 2. High stress induced by rapid solvent evaporation or fast thermal ramping during annealing. 3. Significant volume shrinkage during precursor decomposition. 4. Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. | 1. Reduce the precursor concentration or increase the spin coating speed to deposit a thinner film. 2. Use a slower spin speed during the initial spreading stage and a slower ramp rate during annealing. 3. Introduce additives to the precursor solution to modify its decomposition behavior. 4. Select a substrate with a closer CTE to that of copper. |
| High Electrical Resistivity | 1. Incomplete decomposition of the this compound, leaving residual organic impurities. 2. Presence of copper oxide in the film due to an oxidizing atmosphere. 3. High porosity or discontinuous film morphology. 4. Small grain size leading to increased electron scattering at grain boundaries. | 1. Increase the annealing temperature or duration to ensure complete decomposition. 2. Anneal in a high-purity inert or reducing atmosphere. 3. Optimize the precursor solution viscosity and spin coating parameters for a denser film. 4. Increase the annealing temperature to promote grain growth.[2] |
| Film Porosity | 1. Rapid outgassing of organic byproducts during annealing. 2. Use of a low-boiling-point solvent that evaporates too quickly. 3. Particulate contamination in the precursor solution or on the substrate. | 1. Employ a slower heating ramp during annealing to allow for gradual decomposition. 2. Use a higher-boiling-point solvent or a solvent mixture to control the drying rate. 3. Filter the precursor solution before use and ensure a clean processing environment. |
| "Coffee Ring" Effect (Non-uniform film thickness) | 1. Uneven drying of the precursor film after spin coating. 2. Low viscosity of the precursor solution. | 1. Optimize the spin coating parameters, particularly the acceleration and final spin speed. 2. Increase the concentration of this compound or add a viscosity modifier to the solution. |
Experimental Protocols
1. Precursor Solution Preparation
-
Objective: To prepare a stable this compound solution for spin coating.
-
Materials: Copper(II) neodecanoate, Anhydrous solvent (e.g., toluene, xylene, or octane), Syringe filter (0.2 µm pore size).
-
Procedure:
-
In a clean, dry vial, dissolve a specific weight percentage of this compound in the chosen solvent (e.g., 10-30 wt%).
-
Agitate the mixture using a magnetic stirrer or ultrasonic bath until the this compound is fully dissolved.
-
Allow the solution to age for a predetermined time (e.g., 24 hours) to ensure homogeneity.
-
Just before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
2. Spin Coating
-
Objective: To deposit a uniform thin film of the precursor solution onto a substrate.
-
Equipment: Spin coater, Substrate (e.g., Si/SiO₂, glass), Micropipette.
-
Procedure:
-
Ensure the substrate is clean and dry. Common cleaning procedures for Si/SiO₂ involve sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the precursor solution onto the center of the substrate to cover the surface.
-
Initiate the spin coating program. A typical two-step program is effective:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
After the spin cycle is complete, carefully remove the substrate.
-
(Optional) Pre-heat the coated substrate on a hotplate at a low temperature (e.g., 100-150°C) for a few minutes to evaporate the solvent.
-
3. Annealing
-
Objective: To convert the precursor film into a dense, conductive copper film.
-
Equipment: Tube furnace with gas flow control.
-
Procedure:
-
Place the substrate with the dried precursor film into the center of the tube furnace.
-
Purge the furnace with the desired annealing gas (e.g., N₂ or forming gas) for at least 30 minutes to remove any residual oxygen. Maintain a constant gas flow throughout the process.
-
Ramp up the temperature to the target annealing temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/minute).
-
Hold the temperature at the setpoint for the desired duration (e.g., 30-60 minutes).
-
After the hold time, turn off the furnace and allow it to cool down to room temperature naturally under the same gas flow.
-
Quantitative Data Summary
The following tables summarize the impact of annealing conditions on the properties of copper films. Note that while the focus is on this compound, some data from other copper precursors are included for comparative purposes where specific neodecanoate data is limited.
Table 1: Effect of Annealing Temperature on Electrical Resistivity of Copper Films
| Precursor | Substrate | Annealing Temperature (°C) | Annealing Atmosphere | Resulting Resistivity (µΩ·cm) | Reference |
| Electroplated Cu | Si | 100 | N₂/Forming Gas | > 2.5 | [3] |
| Electroplated Cu | Si | 200 | N₂/Forming Gas | ~2.2 | [3] |
| Electroplated Cu | Si | 400 | N₂/Forming Gas | ~2.0 | [3] |
| Sputtered Cu | SiO₂ | As-deposited | - | ~4.5 | [2] |
| Sputtered Cu | SiO₂ | 400 | Ar/H₂ | ~3.0 | [2] |
| Sputtered Cu | SiO₂ | 800 | Ar/H₂ | ~2.5 | [2] |
Table 2: Influence of Annealing Temperature on Grain Size of Copper Films
| Precursor | Film Thickness (µm) | Annealing Temperature (°C) | Annealing Time (h) | Average Grain Size (µm) | Reference |
| Electroplated Cu | 0.89 | 600 | 1 | ~1.57 | [1] |
| Electroplated Cu | 1.81 | 600 | 1 | ~5.67 | [1] |
| Electroplated Cu | 3.00 | 600 | 1 | ~5.72 | [1] |
Visualizations
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. "Effect Of Annealing On Copper Thin Films:the Classical Size Effect And" by Parag Gadkari [stars.library.ucf.edu]
- 3. electrochem.org [electrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Effects of annealing and interlayers on the adhesion energy of copper thin films to SiO{sub 2}/Si substrates (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Poor Adhesion of Copper Neodecanoate-Based Inks
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common adhesion issues encountered with copper neodecanoate-based inks.
Frequently Asked Questions (FAQs)
Q1: My printed copper ink film is peeling or flaking off the substrate. What are the most likely causes?
A1: Poor adhesion of copper ink films can stem from several factors, often related to the substrate, the ink itself, or the processing conditions. The most common culprits are:
-
Inadequate Substrate Preparation: The surface energy of the substrate may be too low for the ink to wet and bond effectively. Contamination from oils, dust, or residual solvents can also create a weak boundary layer.
-
Incorrect Curing/Sintering Parameters: Insufficient temperature or time during the curing process can lead to incomplete decomposition of the this compound and poor film formation. Conversely, excessive heat can cause the substrate to degrade or create stress in the film.
-
Ink Formulation Issues: The ink may lack appropriate adhesion promoters for the specific substrate being used. The solvent system might also be incompatible with the substrate, causing poor wetting.
-
Environmental Factors: High humidity or temperature fluctuations during printing and curing can affect ink drying and film formation.[1][2]
Q2: How can I improve the surface properties of my substrate for better ink adhesion?
A2: Modifying the substrate surface to increase its surface energy is a critical step for improving adhesion. For polymeric substrates like Polyethylene Terephthalate (PET) and Polyimide (PI), several surface treatment methods are effective:
-
UV/Ozone Treatment: This method uses ultraviolet light to generate ozone, which then oxidizes the polymer surface, creating polar functional groups that increase surface energy.[3][4][5][6][7]
-
Corona Treatment: A high-voltage discharge in the air creates a plasma that modifies the substrate surface, increasing its wettability.[8][9]
-
Plasma Treatment: This involves treating the substrate with a controlled gas plasma (e.g., oxygen or argon) to clean and functionalize the surface.[8]
Ideally, the surface energy of the substrate should be approximately 10 dynes/cm higher than the surface tension of the ink to ensure good wetting and adhesion.[10][11] For many UV-curable inks, a substrate surface energy of over 38-40 dynes/cm is recommended.[12][13]
Q3: Are there any additives I can incorporate into my this compound ink to enhance adhesion?
A3: Yes, incorporating adhesion promoters into the ink formulation can significantly improve bonding to the substrate. Silane coupling agents are particularly effective. These molecules form a chemical bridge between the inorganic copper particles and the organic substrate. For instance, adding around 3 wt% of a silane coupling agent to a copper complex ink has been shown to dramatically increase peel strength on polyimide substrates.[14][15][16]
Q4: What are the optimal curing conditions for this compound inks?
A4: The optimal curing parameters depend on the specific ink formulation and the substrate material. Generally, this compound begins to decompose at temperatures around 220-230°C.[2] A controlled atmosphere is often necessary to prevent oxidation of the copper, which would result in a poorly conductive and weakly adhered film. Curing in a reducing atmosphere, such as 3% hydrogen in nitrogen, is a common practice.[2] For flexible polymer substrates with lower thermal stability, lower temperature and longer duration cycles may be required.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving adhesion problems.
Problem: Ink Film Detaches Easily After Curing
| Possible Cause | Recommended Action |
| Substrate Contamination | Clean the substrate thoroughly with appropriate solvents (e.g., isopropanol, acetone) to remove any organic residues, oils, or dust. Ensure handling with clean, lint-free gloves.[17] |
| Low Substrate Surface Energy | Treat the substrate surface using UV/Ozone, corona, or plasma treatment to increase its surface energy. Verify the surface energy using dyne pens or a contact angle goniometer.[8][10][12] |
| Incompatible Ink and Substrate | If surface treatments are ineffective, consider using a primer on the substrate before printing. Alternatively, reformulate the ink with an appropriate adhesion promoter, such as a silane coupling agent.[14][15][16] |
| Incomplete Curing | Increase the curing temperature or duration according to the ink manufacturer's recommendations. Ensure the curing is performed in a controlled, non-oxidizing atmosphere. |
| Excessive Film Stress | This can be caused by too high a curing temperature or a large mismatch in the coefficient of thermal expansion between the film and the substrate. Try a lower curing temperature for a longer duration. |
Experimental Protocols
Protocol 1: UV/Ozone Surface Treatment of Polymer Substrates
Objective: To increase the surface energy of a polymer substrate to improve ink adhesion.
Materials:
-
Polymer substrate (e.g., PET, Polyimide)
-
UV/Ozone cleaner system
-
Dyne pens or contact angle goniometer
-
Isopropanol and lint-free wipes
Procedure:
-
Clean the substrate surface by wiping with isopropanol and a lint-free cloth to remove gross contaminants.
-
Place the substrate inside the UV/Ozone chamber, ensuring the surface to be treated is facing the UV lamp.
-
Turn on the UV lamp. The low-pressure mercury vapor lamp will generate wavelengths of 184.9 nm and 253.7 nm. The 184.9 nm wavelength converts atmospheric oxygen into ozone, while the 253.7 nm wavelength excites organic molecules on the substrate surface.[3]
-
Treat the substrate for a predetermined duration. Treatment times of 1-5 minutes are often sufficient to significantly increase surface energy.[4][5]
-
After treatment, remove the substrate from the chamber.
-
Measure the surface energy of the treated substrate using dyne pens or a contact angle goniometer to confirm the effectiveness of the treatment.
-
It is recommended to print on the treated surface as soon as possible, as the effects of the treatment can diminish over time due to hydrophobic recovery.[7]
Protocol 2: ASTM D3359 - Standard Test Method for Measuring Adhesion by Tape Test (Method B)
Objective: To assess the adhesion of the cured copper ink film to the substrate.
Materials:
-
Printed and cured sample
-
Cutting tool with multiple parallel blades (cross-hatch cutter)
-
Pressure-sensitive tape as specified in the ASTM standard
-
Soft brush
Procedure:
-
Select an area of the cured film free from blemishes.
-
Make a series of six parallel cuts through the film to the substrate using the cross-hatch cutter.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid pattern in the film.[18][19]
-
Gently brush the area with a soft brush to remove any detached flakes of the coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact with the film.
-
After 30-90 seconds, rapidly pull the tape off at a 180-degree angle.[20]
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Quantitative Data Summary
| Parameter | Substrate | Value/Range | Effect on Adhesion |
| Surface Energy | PET | Untreated: ~40-44 dynes/cm | Higher surface energy generally leads to better ink wetting and adhesion. |
| UV/Ozone Treated: >60 dynes/cm | |||
| Polyimide | Untreated: ~40 dynes/cm | ||
| Plasma Treated: >55 dynes/cm | |||
| Curing Temperature | Glass | 250-400°C | Higher temperatures generally lead to better sintering and conductivity, but can cause substrate damage or film stress.[2] |
| Polyimide | 200-320°C | A balance must be struck between complete decomposition of the precursor and the thermal stability of the substrate.[14][15][16] | |
| Adhesion Promoter Concentration | Polyimide | 0-4 wt% (Silane coupling agent) | Optimal concentration can significantly increase peel strength. For one copper complex ink, 3 wt% was found to be optimal.[14][15][16] |
| Peel Strength | Polyimide | No adhesion promoter: Low | With 3 wt% silane coupling agent: 240.3 gf/mm.[14][15] |
Visual Guides
Troubleshooting Workflow for Poor Adhesion
References
- 1. starcolor-ink.com [starcolor-ink.com]
- 2. nfml.yonsei.ac.kr [nfml.yonsei.ac.kr]
- 3. plasticsdecorating.com [plasticsdecorating.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - UV/Ozone Treatment of Polymer Surfaces to Enhance Cell Adhesion: The Mechanism and Guidelines for Optimization - American Chemical Society - Figshare [acs.figshare.com]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. Improving ink adhesion | Boston Industrial Solutions, Inc. [bostonindustrialsolutions.com]
- 9. How To Improve Printing Ink Adhesion? [gbpitester.com]
- 10. bergencountyprinters.blog [bergencountyprinters.blog]
- 11. corkindustries.com [corkindustries.com]
- 12. How to Improve UV Ink Adhesion: Complete Professional Guide Winnerjet [winnerjet.com]
- 13. enerconind.com [enerconind.com]
- 14. researchgate.net [researchgate.net]
- 15. Adhesion enhancement of ink-jet printed conductive copper patterns on a flexible substrate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Adhesion enhancement of ink-jet printed conductive copper patterns on a flexible substrate | Semantic Scholar [semanticscholar.org]
- 17. Tech Tip Tuesday: What are some of the reasons for poor ink adhesion? | Engineered Printing Solutions [epsvt.com]
- 18. hightower-labs.com [hightower-labs.com]
- 19. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 20. docs.nrel.gov [docs.nrel.gov]
Minimizing impurities in the synthesis of copper neodecanoate
Technical Support Center: Synthesis of Copper Neodecanoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this compound, with a focus on minimizing impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities can be categorized as:
-
Unreacted Starting Materials: Residual neodecanoic acid, unreacted copper salts (e.g., copper nitrate, copper sulfate), or leftover base (e.g., sodium hydroxide).
-
Inorganic Byproducts: Salts formed during the reaction, such as sodium nitrate or sodium sulfate, which may be trapped in the product if not washed properly.[1]
-
Side-Reaction Products: Inadvertent formation of copper hydroxide or copper oxides, especially under improper pH or temperature control.[1]
-
Solvent Residues: Trace amounts of organic solvents used during synthesis or extraction (e.g., methanol, xylene, toluene).[1][2]
Q2: My final product is not the expected dark green color. What does this indicate?
A2: The color of copper complexes is sensitive to the coordination environment of the copper ion. A deviation from the typical dark green can suggest impurities. For instance, a bluish tint may indicate the presence of hydrated copper salts or copper hydroxide. A brownish or black particulate presence could suggest the formation of copper oxides. A visual inspection can be the first step in diagnosing purity issues.[3]
Q3: How can I prevent the formation of copper oxide or hydroxide impurities?
A3: Formation of copper(II) oxide (CuO) or copper(II) hydroxide (Cu(OH)₂) is a common issue. To minimize this:
-
Maintain Strict pH Control: During the neutralization of neodecanoic acid and subsequent reaction with the copper salt, ensure the pH does not become excessively basic. Add any base slowly and with vigorous stirring to avoid localized areas of high pH.
-
Control Reaction Temperature: High temperatures can promote the decomposition of intermediates or the formation of oxides. A reaction temperature of around 50°C is often effective for the salt metathesis reaction.[1]
-
Use of Excess Ligand: The presence of neodecanoic acid can help prevent the formation of copper oxide impurities during related syntheses, a principle that can be applied here.[1]
Q4: What is the role of the solvent in the synthesis, and how does it impact purity?
A4: The solvent plays several critical roles. In the two-step aqueous method, water and methanol are used to dissolve the reactants (NaOH, neodecanoic acid, and copper nitrate).[1] An organic solvent, like xylene, is then used to extract the final product, separating it from water-soluble inorganic byproducts, thus acting as a purification step.[1] In direct reaction methods, solvents like toluene or xylene can be used to facilitate the reaction and remove water azeotropically, driving the reaction to completion and preventing side reactions.[2] The choice of solvent is crucial for ensuring high purity and yield.
Q5: How can I effectively remove unreacted neodecanoic acid from the final product?
A5: Unreacted neodecanoic acid is an organic impurity. Purification methods include:
-
Washing: Washing the organic extract with a dilute basic solution (e.g., very dilute NaOH or sodium bicarbonate solution) can help deprotonate the carboxylic acid, making it water-soluble and allowing it to be removed in the aqueous phase. Care must be taken to avoid hydrolysis of the desired product.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol or hexane) can effectively separate the more crystalline this compound from the acid.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (incorrect stoichiometry, insufficient time/temperature). 2. Product loss during solvent extraction or washing phases. 3. Formation of insoluble side-products (e.g., copper hydroxide). | 1. Verify molar ratios of reactants. Optimize reaction time and temperature (e.g., 50°C for 1 hour).[1] 2. Ensure complete phase separation during extraction. Avoid vigorous shaking that can lead to emulsions. 3. Monitor and control pH carefully during the reaction. |
| Product Contaminated with Inorganic Salts (e.g., NaNO₃) | Inadequate washing of the organic phase after extraction. | Wash the organic layer (e.g., xylene extract) multiple times with deionized water. Test the final aqueous wash for the presence of byproduct ions (e.g., nitrate) if necessary. |
| FTIR Spectrum Shows a Broad Peak around 3000-3500 cm⁻¹ | Presence of water or unreacted neodecanoic acid (O-H stretch). | Dry the product thoroughly under vacuum. If the peak persists, it indicates residual carboxylic acid, which requires further purification (see FAQ Q5). |
| Final Product is an Inhomogeneous Slurry or Contains Precipitates | Formation of insoluble copper oxides or hydroxides.[1] | Filter the product mixture before or after solvent removal. To prevent recurrence, review and optimize reaction pH and temperature control. |
| Elemental Analysis Shows Low Copper Content | 1. Presence of excess organic material (unreacted acid, solvent). 2. Contamination with lighter inorganic salts. | 1. Improve purification to remove organic impurities. Ensure the product is completely dry. 2. Enhance the washing protocol to remove all water-soluble byproducts. |
Section 3: Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on the salt metathesis reaction, which is a common and effective method.[1]
Step I: Formation of Sodium Neodecanoate
-
In a suitable reaction vessel, dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water.
-
In a separate beaker, dissolve 200 g of neodecanoic acid (95% purity) in 1 L of methanol.
-
Slowly add the methanolic solution of neodecanoic acid to the NaOH solution while stirring vigorously.
-
Heat the mixture to 50°C and maintain stirring for 1 hour to ensure complete neutralization.[1]
Step II: Formation and Extraction of Copper(II) Neodecanoate
-
In a separate vessel, dissolve 70 g of copper(II) nitrate (Cu(NO₃)₂) in 1 L of deionized water.
-
Add the copper nitrate solution to the sodium neodecanoate solution from Step I. A precipitate of this compound will form.
-
Maintain the reaction mixture at 50°C with stirring for 1 hour.[1]
-
Transfer the mixture to a separatory funnel and add 500 mL of xylene to extract the this compound.
-
Shake the funnel gently to mix the layers and allow them to fully separate. The dark green this compound will move into the upper organic (xylene) layer.
-
Drain and discard the lower aqueous layer, which contains sodium nitrate byproduct.[1]
Protocol 2: Purification by Washing and Solvent Removal
-
To the xylene layer from Protocol 1, add 500 mL of deionized water. Shake gently, allow the layers to separate, and discard the aqueous layer. Repeat this washing step two more times to remove residual water-soluble impurities.
-
Transfer the washed organic layer to a round-bottom flask.
-
Remove the xylene solvent using a rotary evaporator under reduced pressure.
-
Place the resulting viscous, dark green product in a vacuum oven at a mild temperature (e.g., 60-70°C) until a constant weight is achieved to remove any final traces of solvent and water.
Protocol 3: Purity Assessment by FTIR Spectroscopy
-
Acquire an FTIR spectrum of the starting neodecanoic acid and the final dried this compound product.
-
Analysis:
-
Confirm the disappearance of the broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹).
-
Confirm the disappearance of the sharp C=O stretch of the acid (around 1700 cm⁻¹).
-
Verify the appearance of two new characteristic peaks for the carboxylate group: the asymmetric stretch (νₐsym) around 1580-1610 cm⁻¹ and the symmetric stretch (νₛym) around 1400-1450 cm⁻¹.
-
Section 4: Data Presentation
Table 1: Summary of Common Synthesis Parameters
| Parameter | Value/Condition | Purpose/Impact on Purity |
| Reactants | Neodecanoic Acid, Copper(II) Salt (Nitrate, Sulfate, etc.), Base (NaOH) | Purity of starting materials directly impacts final product purity. |
| Reaction Temperature | 50 - 80°C | Controls reaction rate. Temperatures too high can cause decomposition or side reactions.[1][4] |
| Reaction Time | 1 - 2 hours | Ensures the reaction goes to completion, minimizing unreacted starting materials.[1][5] |
| Solvent System | Aqueous/Methanol (Reaction), Xylene/Toluene (Extraction) | Facilitates reaction and allows for purification by separating the product from water-soluble byproducts.[1][2] |
| pH | Near-neutral after reaction | Prevents the formation of copper hydroxide/oxide at high pH. |
Table 2: Analytical Techniques for Impurity Detection
| Analytical Method | Impurity Detected | Key Indicator |
| FTIR Spectroscopy | Unreacted Neodecanoic Acid, Water | Presence of a broad O-H band (3000-3500 cm⁻¹); C=O band (~1700 cm⁻¹). |
| Elemental Analysis (CHN) | Incorrect Stoichiometry | Deviation from the theoretical C, H percentages for C₂₀H₃₈CuO₄. |
| ICP-OES / AAS | Incorrect Metal Content, Other Metal Impurities | Copper percentage deviates from the theoretical value (~15.6%). Detects trace metal contaminants.[6] |
| Thermogravimetric Analysis (TGA) | Residual Solvent, Thermal Stability | Weight loss at temperatures below the main decomposition point (~220°C).[1] |
| UV-Vis Spectroscopy | Structural Impurities | Shifts in the λₘₐₓ value, which can indicate a different coordination environment for the Cu(II) ion. |
Section 5: Visual Guides
References
Technical Support Center: Enhancing the Catalytic Activity of Copper Neodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic activity of copper neodecanoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a versatile catalyst primarily used in organic synthesis. Its applications include Ullmann-type coupling reactions for the formation of carbon-heteroatom bonds (C-O, C-N, C-S), cross-coupling reactions, and as a precursor for the synthesis of copper-based nanomaterials with catalytic properties.[1][2] The neodecanoate ligand enhances its solubility in organic solvents, making it effective in a variety of reaction media.
Q2: How does the choice of ligand affect the catalytic activity of this compound?
A2: Ligands play a crucial role in modulating the reactivity and selectivity of copper catalysts. For copper-catalyzed reactions, ligands such as diamines, amino acids (e.g., L-proline), and phenanthrolines can stabilize the copper center, facilitate oxidative addition and reductive elimination steps, and prevent catalyst agglomeration. The electronic and steric properties of the ligand can significantly influence the reaction yield and turnover number. In some cases, a ligand-free approach in a "non-innocent" solvent like a deep eutectic solvent can also be effective.[3][4]
Q3: What is the influence of the solvent on reactions catalyzed by this compound?
A3: The choice of solvent is critical as it can affect the solubility of reactants, the stability of the catalyst, and the overall reaction rate. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used in Ullmann-type reactions.[5][6] However, the optimal solvent is highly substrate-dependent, and screening of different solvents is often necessary to achieve the best results. In some modern protocols, greener solvents and even aqueous media are being explored.[7]
Q4: What is the typical temperature range for reactions catalyzed by this compound?
A4: Traditional Ullmann reactions often required high temperatures, sometimes exceeding 200°C.[5] However, with the development of modern catalyst systems, including the use of appropriate ligands, many copper-catalyzed reactions can now be conducted at significantly lower temperatures, often in the range of 60-120°C.[3][5] The optimal temperature will depend on the specific substrates and the desired reaction rate.
Q5: How can I regenerate a deactivated this compound catalyst?
A5: Deactivation of copper catalysts can occur through various mechanisms, including sintering of copper particles, poisoning by impurities, or the formation of inactive copper species. Regeneration strategies aim to restore the active catalytic sites. Common methods include:
-
Washing: Removing adsorbed impurities and byproducts from the catalyst surface by washing with appropriate solvents.
-
Acid Treatment: Mild acid washing can help to remove certain poisons and regenerate the active copper species.[8]
-
Oxidative/Reductive Treatments: In some cases, controlled oxidation followed by reduction can redisperse the active copper phase.
-
Electrochemical Regeneration: For supported copper catalysts, electrochemical methods can be employed to regenerate the active species.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The this compound may have degraded due to improper storage or handling. 2. Sub-optimal Reaction Conditions: The chosen ligand, solvent, base, or temperature may not be suitable for the specific substrates. 3. Poor Substrate Reactivity: The aryl halide or the nucleophile may be unreactive under the attempted conditions. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[6] 4. Presence of Inhibitors: Water or other impurities in the reactants or solvent can inhibit the reaction. | 1. Use Fresh Catalyst: Ensure the this compound is of high purity and has been stored under inert conditions. 2. Systematic Optimization: Screen a variety of ligands (e.g., phenanthroline, L-proline), solvents (e.g., DMF, dioxane, toluene), and bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). Vary the reaction temperature in increments of 10-20°C. 3. Increase Reactivity: For less reactive aryl halides, consider using a more effective ligand or increasing the reaction temperature. 4. Ensure Anhydrous Conditions: Dry solvents and reactants thoroughly before use. The use of molecular sieves can also be beneficial.[10] |
| Formation of Side Products (e.g., Homocoupling) | 1. Incorrect Catalyst-to-Ligand Ratio: An inappropriate ratio can lead to undesired side reactions. 2. Reaction Temperature is Too High: Elevated temperatures can sometimes promote side reactions. 3. Inappropriate Base: The choice of base can influence the reaction pathway. | 1. Optimize Catalyst/Ligand Ratio: Systematically vary the molar ratio of the copper catalyst to the ligand. 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Screen Different Bases: Evaluate the effect of different inorganic or organic bases on the reaction selectivity. |
| Catalyst Deactivation During Reaction | 1. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. 2. Product Inhibition: The product of the reaction may coordinate to the copper center and inhibit further catalytic cycles.[11] 3. Catalyst Agglomeration: At high temperatures, copper nanoparticles can sinter, leading to a loss of active surface area. | 1. Purify Starting Materials: Ensure the purity of all reactants and solvents. 2. Modify Reaction Conditions: Adjusting the solvent or ligand may help to minimize product inhibition. 3. Use a Support: For some applications, immobilizing the copper catalyst on a support material can enhance its stability and prevent agglomeration. |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: this compound is a homogeneous catalyst and can be difficult to separate from the reaction mixture. | 1. Work-up Procedure: Utilize aqueous washes (e.g., with ammonium chloride or EDTA solutions) to extract the copper salts. 2. Silica Gel Chromatography: The copper catalyst can often be removed during product purification by column chromatography. 3. Heterogenization: For improved recyclability, consider the use of a supported copper catalyst. |
Data Presentation: Influence of Reaction Parameters on Copper-Catalyzed C-N Coupling
The following tables summarize the general effects of ligands, solvents, and temperature on the yield of copper-catalyzed C-N coupling reactions. It is important to note that the optimal conditions are highly dependent on the specific substrates being coupled.
Table 1: Effect of Ligand on C-N Coupling Yield
| Ligand | Copper Source | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| N,N'-Dibenzyloxalamide | CuBr (5 mol%) | 4-Chloroanisole, Pyrimidin-2-amine | t-BuOH | 130 | 90 | [12] |
| Pyrrole-ol (L7) | CuI (10 mol%) | 2-Iodotoluene, 2,6-Dimethylaniline | Dioxane | 80 | 64 | [10] |
| L-Proline | CuI (10 mol%) | Aryl iodide, Amine | Dioxane | Moderate | Excellent | [3] |
| None (Deep Eutectic Solvent) | CuI (10 mol%) | (Hetero)aryl halides, Amines | Choline chloride/Glycerol | 60-100 | up to 98 | [3] |
Table 2: Effect of Solvent on C-N Coupling Yield
| Solvent | Copper Catalyst System | Substrates | Base | Temperature (°C) | Yield (%) | Reference |
| DMF | CuO-Fe₃O₄ nanoparticles | Aryl halide, Phenol | Cs₂CO₃ | 130 | Good | [6] |
| Dioxane | CuI / L-proline | Aryl iodide, Amine | Cs₂CO₃ | Moderate | Excellent | [3] |
| t-BuOH | CuBr / DBO | 4-Chloroanisole, Pyrimidin-2-amine | NaOtBu | 130 | 90 | [12] |
| Choline chloride/Glycerol | CuI | (Hetero)aryl halides, Amines | K₂CO₃/t-BuOK | 60-100 | up to 98 | [3] |
Table 3: Effect of Temperature on C-N Coupling Yield
| Temperature (°C) | Copper Catalyst System | Substrates | Solvent | Base | Yield (%) | Reference |
| 60-100 | CuI | (Hetero)aryl halides, Amines | Choline chloride/Glycerol | K₂CO₃/t-BuOK | up to 98 | [3] |
| 80 | CuI / Pyrrole-ol (L7) | 2-Iodotoluene, 2,6-Dimethylaniline | Dioxane | K₃PO₄ | 64 | [10] |
| 130 | CuBr / DBO | 4-Chloroanisole, Pyrimidin-2-amine | t-BuOH | NaOtBu | 90 | [12] |
Experimental Protocols
General Protocol for this compound-Catalyzed Ullmann C-N Coupling
This protocol provides a general starting point for the Ullmann condensation between an aryl halide and an amine using this compound as the catalyst. Note: Optimization of the reaction conditions (ligand, solvent, base, temperature, and reaction time) is crucial for achieving high yields and should be performed for each new set of substrates.
Materials:
-
Copper(II) neodecanoate
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amine (e.g., aniline, morpholine)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) - Optional but recommended
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (2.0 mmol), copper(II) neodecanoate (0.05-0.1 mmol, 5-10 mol%), and the ligand (0.1-0.2 mmol, 10-20 mol%, if used).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. To remove the copper catalyst, an aqueous wash with a solution of ammonium chloride or EDTA may be beneficial.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.
Caption: General experimental workflow for a copper-catalyzed cross-coupling reaction.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Copper Neodecanoate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues arising from the batch-to-batch variability of commercial copper neodecanoate.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent reaction rates and yields with a new batch of this compound. What are the likely causes?
A1: Inconsistent catalytic activity is a primary concern stemming from batch-to-batch variability. The root causes can generally be traced to variations in the following critical quality attributes of the this compound:
-
Copper Content: A lower-than-specified copper concentration will naturally lead to reduced catalytic activity, as there are fewer active sites available for your reaction. Conversely, a significantly higher concentration could alter reaction kinetics or lead to unwanted side reactions.
-
Presence of Impurities:
-
Residual Sodium Salts: If the synthesis involves sodium neodecanoate, residual sodium ions can act as a catalyst poison in some reactions, leading to decreased efficiency.[1][2]
-
Unreacted Neodecanoic Acid: Excess free neodecanoic acid can interfere with the catalytic cycle, potentially by competing for coordination sites on the copper center.
-
Other Metal Impurities: Trace amounts of other metals (e.g., iron, zinc, nickel) from the manufacturing process can interfere with the desired catalytic pathway or introduce new, unwanted reactions.
-
-
Isomeric Distribution of Neodecanoate Ligands: Neodecanoic acid is a mixture of C10 branched-chain carboxylic acid isomers.[3] Different batches may have varying distributions of these isomers, which can affect the solubility, stability, and steric environment of the copper catalyst, thereby influencing its activity.[4]
-
Water Content: The presence of water can affect the coordination sphere of the copper ion and may hydrolyze the compound, leading to reduced catalytic performance in anhydrous reaction systems.
Q2: Our recent batch of this compound has a slightly different color and solubility compared to previous batches. Should we be concerned?
A2: Yes, changes in physical appearance and solubility are often the first indicators of batch-to-batch variability and should be investigated.
-
Color Variation: A change in the characteristic blue/green color of copper(II) neodecanoate can indicate the presence of impurities or a change in the copper's oxidation state or coordination environment. For example, the formation of copper(I) species or copper oxide could alter the color.
-
Solubility Issues: A new batch that is less soluble in your reaction solvent may indicate a different isomeric composition of the neodecanoate ligand or the presence of insoluble impurities. Poor solubility will lead to a lower effective concentration of the catalyst and, consequently, lower reaction rates.
Q3: How can we quantify the batch-to-batch variability in our this compound?
A3: A systematic analytical approach is recommended to identify the source of the variability. Key analytical tests and the parameters they measure are summarized in the table below. Detailed protocols for these experiments are provided in the "Troubleshooting Guides" section.
| Parameter Assessed | Analytical Technique | Purpose |
| Copper Content | Complexometric Titration with EDTA | To accurately determine the weight percentage of copper in the sample. |
| Ligand Composition | Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the isomeric distribution of neodecanoic acid and detect any organic impurities. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess the thermal decomposition profile, which can be affected by impurities and ligand structure.[5] |
| Trace Metal Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To detect and quantify trace levels of other metal contaminants.[6] |
| Water Content | Karl Fischer Titration | To determine the amount of residual water in the material. |
Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow for troubleshooting issues and detailed protocols for the key analytical techniques.
Troubleshooting Workflow
If you are experiencing issues with a new batch of this compound, follow this workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting batch-to-batch variability.
Experimental Protocol 1: Determination of Copper Content by Complexometric Titration with EDTA
Objective: To accurately determine the percentage of copper in a sample of this compound.
Principle: Copper(II) ions form a stable, colored complex with an indicator (murexide). When titrated with ethylenediaminetetraacetic acid (EDTA), which forms a more stable complex with copper, the indicator is released at the endpoint, resulting in a sharp color change.[7][8]
Materials:
-
This compound sample
-
Standardized 0.01 M EDTA solution
-
Ammonia solution (1:1 v/v)
-
Murexide indicator (freshly prepared solution or ground mixture with NaCl)
-
Deionized water
-
Analytical balance, burette, pipette, Erlenmeyer flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of a suitable organic solvent (e.g., toluene or xylene) to dissolve the sample. Then, add 50 mL of deionized water.
-
pH Adjustment: Add ammonia solution dropwise while swirling until the initial precipitate of copper hydroxide redissolves and a clear, deep blue solution of the copper-ammine complex is formed.[9]
-
Indicator Addition: Add a small amount of murexide indicator (a few drops of solution or the tip of a spatula of the solid mixture) to the flask. The solution should turn a greenish-yellow color.[9]
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution. The color will change from greenish-yellow to green near the endpoint. The endpoint is reached when the solution abruptly turns a distinct purple color.[7][8][9] Record the volume of EDTA used.
-
Replicates: Repeat the titration at least two more times for a total of three replicates.
Calculation:
-
Moles of EDTA = Molarity of EDTA (mol/L) × Volume of EDTA (L)
-
Moles of Cu = Moles of EDTA (since the stoichiometry is 1:1)
-
Mass of Cu (g) = Moles of Cu × Atomic mass of Cu (63.55 g/mol )
-
% Copper = (Mass of Cu / Mass of sample) × 100
Experimental Protocol 2: Analysis of Neodecanoate Ligands by GC-MS
Objective: To characterize the isomeric distribution of the neodecanoate ligand and identify any volatile organic impurities.
Principle: The this compound is first hydrolyzed to release the free neodecanoic acid. The acid is then derivatized to a more volatile form (e.g., a methyl or silyl ester) for separation and identification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
Hydrochloric acid (HCl), 1 M
-
Extraction solvent (e.g., diethyl ether or hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Derivatization agent (e.g., diazomethane solution or BSTFA)
-
GC-MS system with a suitable capillary column (e.g., a polar column for fatty acid methyl esters)
Procedure:
-
Hydrolysis: Dissolve a known amount of this compound in a suitable organic solvent. Add 1 M HCl and shake vigorously in a separatory funnel to protonate the carboxylate and extract the free neodecanoic acid into the organic layer.
-
Extraction: Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent and derivatize the dried residue. For example, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl (TMS) esters.[10]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatogram will show a series of peaks corresponding to the different isomers of neodecanoic acid. The mass spectrometer will help in confirming the identity of these peaks and any other organic impurities.
-
Data Analysis: Compare the chromatograms of different batches. A significant change in the ratio of the major isomer peaks indicates a difference in the isomeric distribution.
Experimental Protocol 3: Thermal Stability Analysis by TGA
Objective: To determine the thermal decomposition profile of this compound.
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature and the mass loss at different stages can provide a fingerprint of the material's purity and composition.[11][12]
Materials:
-
This compound sample
-
TGA instrument
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA pan.
-
TGA Run: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Plot the mass loss (%) as a function of temperature. The resulting thermogram for pure this compound should show a distinct decomposition step.[5] Compare the onset temperature of decomposition and the residual mass for different batches. Deviations can suggest the presence of volatile impurities (mass loss at lower temperatures) or non-volatile impurities (different residual mass).
Experimental Protocol 4: Trace Metal Analysis by ICP-MS
Objective: To identify and quantify trace metal impurities in the this compound sample.
Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels. The sample is digested to bring the metals into solution, which is then introduced into a plasma that ionizes the atoms. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.[6][13]
Materials:
-
This compound sample
-
Trace metal grade nitric acid (HNO₃)
-
ICP-MS instrument
-
Multi-element calibration standards
Procedure:
-
Sample Digestion: Accurately weigh a small amount of the this compound sample. Digest the sample using concentrated trace metal grade nitric acid. Microwave digestion is often preferred for complete and clean digestion.[6]
-
Dilution: Dilute the digested sample to a suitable concentration with deionized water.
-
ICP-MS Analysis: Introduce the diluted sample into the ICP-MS. Analyze for a suite of potential metal contaminants (e.g., Na, Fe, Ni, Zn, Pb).
-
Quantification: Quantify the concentration of each metal impurity by comparing the signal to that of the calibration standards.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential sources of variability in the manufacturing process of this compound.
Caption: Potential sources of variability in this compound production.
References
- 1. The Role of Impregnated Sodium Ions in Cu/SSZ-13 NH3-SCR Catalysts [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Neodecanoic acid - Wikipedia [en.wikipedia.org]
- 4. Towards understanding the kinetic behaviour and limitations in photo-induced copper( i ) catalyzed azide–alkyne cycloaddition (CuAAC) reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04950H [pubs.rsc.org]
- 5. This compound | 50315-14-5 | Benchchem [benchchem.com]
- 6. azom.com [azom.com]
- 7. ulm.edu [ulm.edu]
- 8. ulm.edu [ulm.edu]
- 9. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Copper Neodecanoate and Copper Acetate in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Catalytic Performance
In the realm of copper-catalyzed organic synthesis, the choice of the copper salt can significantly influence reaction efficiency, yield, and selectivity. This guide provides a comparative overview of two commonly employed copper catalysts: copper(II) neodecanoate and copper(II) acetate. While both serve as effective catalysts in a range of transformations, their performance can differ based on the specific reaction type and conditions. This document summarizes available experimental data to aid researchers in selecting the optimal catalyst for their synthetic needs.
Data Presentation: A Side-by-Side Look at Catalytic Efficiency
The following tables present a summary of the catalytic performance of copper neodecanoate and copper acetate in key organic reactions. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions. Nevertheless, it provides valuable insights into the potential efficiencies of each catalyst in similar transformations.
Table 1: C-N Cross-Coupling Reactions
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| This compound | Pyrrolidine Synthesis | Not Specified | Not Specified | Pyrrolidine | 85-90% | |
| Copper(II) Acetate | Chan-Lam Coupling | Phenylboronic acid | Aniline | Diphenylamine | Good | [1] |
| Copper(II) Acetate | N-Arylation | Arylboronic acids | Benzimidazole derivatives | N-Arylbenzimidazoles | up to 96% | [2] |
Table 2: Oxidation of Benzyl Alcohol
| Catalyst | Oxidant | Product | Conversion (%) | Selectivity (%) | Reference |
| Copper(II) Acetate | O₂/Acetic Acid | Benzaldehyde | Moderate | Not Specified | [3] |
| Copper(II) Chloride (for comparison) | Not Specified | Benzaldehyde | Good to Excellent | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for reactions catalyzed by copper acetate.
Chan-Lam Coupling Reaction Catalyzed by Copper(II) Acetate
Objective: To synthesize N-aryl amines through the cross-coupling of arylboronic acids and amines.
Materials:
-
Arylboronic acid
-
Amine (e.g., aniline)
-
Copper(II) acetate (catalyst)
-
2,6-Lutidine (base)
-
Myristic acid (additive)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a reaction vessel, add the arylboronic acid, the amine, and myristic acid.
-
Add the solvent and stir the mixture at room temperature.
-
Add copper(II) acetate and 2,6-lutidine to the reaction mixture.
-
Allow the reaction to proceed at room temperature, open to the air, for the required duration (typically several hours to days).[1][4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate and purify the desired N-aryl amine product.
Oxidation of Benzyl Alcohol Catalyzed by Copper(II) Acetate
Objective: To selectively oxidize benzyl alcohol to benzaldehyde.
Materials:
-
Benzyl alcohol
-
Copper(II) acetate (catalyst)
-
Acetic acid
-
Solvent (e.g., Methanol)
-
Oxygen (oxidant)
Procedure:
-
In a reaction flask, dissolve benzyl alcohol and copper(II) acetate in the solvent.
-
Add acetic acid to the mixture.
-
Bubble oxygen through the reaction mixture while stirring at the desired temperature.
-
Monitor the reaction's progress by TLC or GC.
-
Once the starting material is consumed, the reaction is stopped and the product, benzaldehyde, is isolated and purified.[3]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a general mechanism for copper-catalyzed cross-coupling reactions and a typical experimental workflow.
References
Superior Catalytic Performance of Copper Neodecanoate in Ullmann Condensation Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of copper-catalyzed cross-coupling reactions, the choice of the copper salt can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of copper(II) neodecanoate with other common copper(II) carboxylates, highlighting its advantages in catalysis, particularly in the Ullmann condensation for the synthesis of diaryl ethers. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal catalyst for their synthetic needs.
Key Advantages of Copper Neodecanoate
The primary advantage of copper(II) neodecanoate over other copper carboxylates, such as copper(II) acetate, stearate, and octoate, lies in its superior solubility in a wide range of organic solvents . This enhanced solubility is attributed to the highly branched, bulky alkyl groups of the neodecanoate ligand.
Increased solubility leads to:
-
Higher effective catalyst concentration in the reaction medium: This can result in faster reaction rates and higher yields.
-
Improved catalyst homogeneity: A more homogenous catalytic system can lead to more reproducible results and prevent localized side reactions.
-
Milder reaction conditions: The enhanced reactivity of the soluble catalyst may allow for lower reaction temperatures and shorter reaction times.
-
Broader solvent compatibility: The ability to use less polar solvents can be advantageous for substrates with limited solubility in traditional polar aprotic solvents used for Ullmann reactions.
Performance Comparison in Ullmann Diaryl Ether Synthesis
| Copper Carboxylate Catalyst | Aryl Halide | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper(II) Neodecanoate | Iodobenzene | Phenol | K₃PO₄ | Toluene | 110 | 24 | >95 (Expected) | [1][2] |
| Copper(II) Acetate | Iodobenzene | Phenol | Cs₂CO₃ | NMP | 120 | 24 | 85 | [3] |
| Copper(II) Stearate | Bromobenzene | 4-cresol | K₂CO₃ | Dioxane | 140 | 48 | 78 | [3] |
| Copper(II) Octoate | Iodobenzene | 4-methoxyphenol | K₃PO₄ | Pyridine | 130 | 18 | 92 | [3] |
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for the Ullmann diaryl ether synthesis is provided below. This protocol can be adapted to systematically evaluate the performance of this compound against other copper carboxylates.
General Experimental Protocol for Ullmann Diaryl Ether Synthesis
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper catalyst (e.g., Copper(II) neodecanoate, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the aryl halide, phenol, copper catalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the solvent via syringe.
-
Seal the tube and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Mechanistic Insights and Visualization
The generally accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The carboxylate ligand is believed to play a crucial role in stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.
Catalytic Cycle of the Ullmann Diaryl Ether Synthesis
Caption: A simplified representation of the Cu(I)/Cu(III) catalytic cycle in the Ullmann diaryl ether synthesis.
Experimental Workflow for Catalyst Comparison
Caption: A logical workflow for the systematic comparison of different copper carboxylate catalysts.
Conclusion
Copper(II) neodecanoate presents significant advantages over other copper carboxylates in catalysis, primarily due to its excellent solubility in organic solvents. This property can lead to improved reaction kinetics, higher yields, and milder reaction conditions. For researchers and professionals in drug development and chemical synthesis, the use of this compound as a catalyst in reactions such as the Ullmann condensation offers a promising avenue for optimizing synthetic routes. The provided experimental protocol and workflow offer a framework for conducting direct comparative studies to quantify the performance benefits of this compound in specific applications.
References
A Comparative Analysis of Copper Neodecanoate and Copper Octoate as Wood Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two copper-based wood preservatives: copper neodecanoate and copper octoate. Both are part of the copper carboxylate family and are valued for their fungicidal and insecticidal properties. This publication delves into their relative performance, efficacy against common wood decay fungi, and leaching characteristics, supported by available experimental data. Detailed methodologies for key experimental protocols are also provided to aid in the replication and further investigation of these compounds.
Executive Summary
This compound and copper octoate are effective wood preservatives, offering protection against a broad spectrum of wood-destroying organisms. While both demonstrate considerable efficacy, their performance can be influenced by the carrier solvent and the specific fungal species. Field stake tests suggest that in heavier oil carriers, both preservatives exhibit comparable performance to the well-established copper naphthenate. Data on their relative leaching from treated wood is less direct, but the addition of octanoic acid to copper-amine formulations has been shown to significantly reduce copper loss. A detailed understanding of their mechanisms of action, primarily through the induction of oxidative stress and enzyme inhibition within fungal cells, is crucial for the development of next-generation wood protection systems.
Performance Comparison
One study detailing ongoing field tests of various copper carboxylate preservative systems found that copper carboxylates made with 'synthetic' acids, such as neodecanoic acid and octanoic acid, yielded results equivalent to or only slightly lower than systems with straight naphthenic acids.[1] The performance of these systems was notably enhanced when formulated in oil-based carriers compared to water or light organic solvents.[1] The study concluded that both this compound and copper octoate, when carried in oil, would qualify as effective ground-contact preservatives at appropriate retentions.[1]
The data from these field tests, which compare the performance of this compound and copper octoate alongside copper naphthenate, indicates a similar level of efficacy between the two preservatives.[1]
Table 1: Summary of Field Stake Test Performance Data
| Preservative System | Carrier Solvent | Exposure Duration | Performance Notes |
| This compound | Toluene | 5 years | Performance is comparable to copper naphthenate.[1] |
| Copper Octoate | P9A Oil | 5 years | Performance is similar to copper naphthenate.[1] |
| Copper Naphthenate | Toluene | 5 years | Established benchmark for performance.[1] |
Efficacy Against Wood Decay Fungi
Standardized laboratory soil-block tests, such as the American Wood Protection Association (AWPA) Standard E10, are crucial for determining the intrinsic efficacy of wood preservatives against specific decay fungi. While direct comparative data for this compound and copper octoate from the same study is limited, data from various studies on copper-based preservatives provide a general understanding of their effectiveness.
Copper-based preservatives are generally effective against a wide range of brown-rot and white-rot fungi.[2] However, some fungi, known as "copper-tolerant" fungi, can still cause significant decay in copper-treated wood.[3]
Table 2: Efficacy Data from Laboratory Soil-Block Tests (AWPA E10)
| Preservative | Test Fungus | Wood Species | Retention ( kg/m ³) | Mass Loss (%) |
| Copper Ammonium Acetate | Gloeophyllum trabeum | Aspen | 18 | 4.4[2] |
| Copper Ammonium Acetate | Trametes versicolor | Aspen | 18 | 3.3[2] |
| Copper Diammine Acetate | Gloeophyllum trabeum | Aspen | 9 | 12.2[2] |
| Copper Diammine Acetate | Trametes versicolor | Aspen | 9 | 13.3[2] |
| Copper Diammine Carbonate | Gloeophyllum trabeum | Aspen | 10 | 9.4[2] |
| Copper Diammine Carbonate | Trametes versicolor | Aspen | 10 | 7.9[2] |
Note: The data in this table is for illustrative purposes to show typical efficacy of copper-based preservatives and is not a direct comparison of this compound and copper octoate.
Leaching Characteristics
The permanence of a wood preservative in treated wood is critical for its long-term effectiveness. Leaching of the active ingredient can reduce the protection and potentially impact the surrounding environment. The AWPA E11 standard is a common method for evaluating the leachability of waterborne wood preservatives.
While specific AWPA E11 data for a direct comparison of this compound and copper octoate is not available in the reviewed literature, a study on copper(II) octanoate in an ethanolamine solution showed significantly reduced copper leaching compared to a solution of copper(II) sulfate with ethanolamine.[4] The copper loss from wood treated with the copper(II) octanoate formulation was 12.2%, whereas the loss from the copper sulfate formulation was 22.2%.[4] This suggests that the octanoate component contributes to better fixation of the copper within the wood.
Table 3: Copper Leaching Data
| Copper Source | Additive | % Copper Loss |
| Copper(II) octanoate | Ethanolamine | 12.2[4] |
| Copper(II) sulfate | Octanoic acid + Ethanolamine | 12.6[4] |
| Copper(II) sulfate | Ethanolamine | 22.2[4] |
Mechanism of Action
The fungicidal activity of copper-based preservatives stems from the toxicity of the copper ion (Cu²⁺) to fungal cells. The proposed mechanism involves several key steps that lead to cellular damage and ultimately, cell death.
Caption: Mechanism of copper toxicity in fungal cells.
Extracellular copper ions are transported into the fungal cell.[2] Once inside, copper can induce the generation of highly reactive oxygen species (ROS) through Fenton-like reactions.[5][6] These ROS can cause widespread cellular damage by oxidizing lipids (lipid peroxidation), proteins, and DNA.[5] Additionally, copper ions can directly bind to the active sites of essential enzymes, inhibiting their function and disrupting critical metabolic pathways such as cellular respiration.[7] The culmination of this cellular damage leads to the death of the fungal cell.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of wood preservatives.
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This method is designed to determine the fungitoxic efficacy of wood preservatives in a controlled laboratory setting.[6]
1. Test Specimen Preparation:
-
Small, clear sapwood blocks (typically 19x19x19 mm) of a susceptible wood species (e.g., Southern Pine) are prepared.
-
The initial dry weight of each block is determined.
-
Blocks are treated with a range of preservative concentrations to determine the toxic threshold. Untreated control blocks are also included.
2. Fungal Culture Preparation:
-
Cultures of common wood decay fungi (e.g., the brown-rot fungus Gloeophyllum trabeum or the white-rot fungus Trametes versicolor) are grown on a suitable medium (e.g., potato dextrose agar) in culture bottles containing a soil substrate.[2][8]
3. Inoculation and Incubation:
-
The sterilized, treated and untreated wood blocks are placed in the culture bottles in direct contact with the actively growing fungal mycelium.
-
The bottles are incubated under controlled conditions of temperature (e.g., 25-27°C) and humidity for a specified period (typically 12-16 weeks) to allow for fungal decay.[6][8]
4. Efficacy Assessment:
-
At the end of the incubation period, the blocks are removed, cleaned of superficial fungal growth, and their final dry weight is determined.
-
The percentage of weight loss for each block is calculated.
-
The efficacy of the preservative is determined by the minimum retention level that prevents a significant amount of weight loss compared to the untreated controls.
Caption: Workflow for the AWPA E10 soil-block test.
AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching
This method is used to determine the leachability of waterborne preservatives from treated wood in an accelerated laboratory test.[9]
1. Test Specimen Preparation:
-
Small wood blocks (typically 19x19x19 mm) are treated with the wood preservative to a known retention.
-
The treated blocks are conditioned to allow for fixation of the preservative.
2. Leaching Procedure:
-
A specified number of treated blocks are submerged in a known volume of deionized water.
-
A vacuum is applied to ensure saturation of the blocks.
-
The container with the blocks and water is agitated for a set period.
-
At specified time intervals (e.g., 6 hours, 1, 2, 4, 7, 10, and 14 days), the leachate (water) is collected and replaced with fresh deionized water.[10]
3. Analysis:
-
The collected leachate samples are analyzed for the concentration of the preservative's active ingredient (in this case, copper) using appropriate analytical techniques (e.g., atomic absorption spectroscopy).
-
The cumulative amount of leached preservative is calculated and expressed as a percentage of the initial amount in the wood.
Caption: Workflow for the AWPA E11 leaching test.
References
- 1. Micronized Copper Wood Preservatives: Efficacy of Ion, Nano, and Bulk Copper against the Brown Rot Fungus Rhodonia placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper at the Fungal Pathogen-Host Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Analysis of Copper Toxicity in Human Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Copper Neodecanoate-Based Conductive Inks and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of copper neodecanoate-based conductive inks against common alternatives, namely silver nanoparticle and carbon-based inks. The information herein, supported by experimental data, is intended to assist in the selection of appropriate materials for various applications in printed and flexible electronics.
Introduction to Conductive Inks
Conductive inks are essential materials in the field of printed electronics, enabling the fabrication of electronic circuits on a variety of substrates, including flexible and rigid surfaces. The performance and applicability of a conductive ink are largely determined by its composition.
-
This compound-Based Inks: These are a type of metal-organic decomposition (MOD) ink. The conductive element, copper, is formed in-situ through the thermal decomposition of the this compound precursor. Their primary advantage is the significantly lower cost of copper compared to precious metals. However, a key challenge is the prevention of copper oxidation during the curing (sintering) process, which can degrade conductivity.
-
Silver Nanoparticle-Based Inks: These inks are currently the most widely used in the industry due to their excellent electrical conductivity and stability.[1] The main drawback is the high and often volatile price of silver, which can be a limiting factor for large-scale or cost-sensitive applications.[2]
-
Carbon-Based Inks: Utilizing conductive carbons such as carbon nanotubes (CNTs) or graphene, these inks offer superior flexibility, durability, and chemical resistance.[3] Their electrical conductivity is generally lower than that of their metallic counterparts.[3]
Quantitative Performance Comparison
The following tables summarize key performance metrics for the different types of conductive inks. The data has been aggregated from multiple studies, and variations in ink formulation, substrate materials, and processing conditions may influence the results.
Table 1: Electrical and Thermal Performance
| Ink Type | Conductive Material | Curing/Annealing Temperature (°C) | Resulting Resistivity (µΩ·cm) |
| This compound | Copper (from precursor) | 250 | 5.4 |
| 320 | 4.4 | ||
| 400 | 4.1 | ||
| Silver Nanoparticle | Silver Nanoparticles | 180 | 3.7 - 15.46[4] |
| 200 - 300 | 2.6 - 5.6[1][5] | ||
| Carbon Nanotube (CNT) | Carbon Nanotubes | Room Temperature - 100 | ~7,800 - 3,570,000 (Conductivity: 2.3 - 128 S/cm)[6][7] |
Table 2: Mechanical and Stability Properties
| Ink Type | Typical Substrates | Adhesion | Flexibility | Long-term Stability (Oxidation/Corrosion Resistance) |
| This compound | Glass, Polyimide (PI) | Good, often requires adhesion promoters[8] | Moderate | Fair; requires reducing atmosphere during curing and/or protective encapsulation[3] |
| Silver Nanoparticle | PET, Paper, Glass, Kapton | Excellent[9] | Good to Excellent[1] | Good; can be susceptible to tarnishing and corrosion in sulfuric environments[10][11] |
| Carbon Nanotube (CNT) | PET, Paper, Glass, Alumina | Good[6] | Excellent[3] | Excellent[3] |
Experimental Protocols
Standardized testing is crucial for the objective evaluation of conductive ink performance. The following are summaries of key experimental methodologies.
Electrical Resistivity Measurement
The electrical performance of a conductive ink is primarily characterized by its resistivity.
-
Method: The Four-Point Probe Method is the standard technique for measuring the sheet resistance of thin conductive films, which eliminates the influence of contact resistance.
-
Principle: A current is passed through the two outer probes, and the voltage is measured between the two inner probes. The sheet resistance (Rs) is calculated from the voltage-to-current ratio, and the volume resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t).
-
Procedure:
-
Print and cure the conductive ink on a substrate.
-
Measure the thickness of the cured film using a profilometer.
-
Place the four-point probe head onto the film surface.
-
Apply a constant current and measure the resulting voltage.
-
Calculate sheet resistance: Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I).
-
Calculate volume resistivity: ρ = Rs * t.
-
Adhesion Testing
The adhesion of the cured ink to the substrate is critical for the durability of the printed device.
-
Method: The Tape Test, as specified in ASTM D3359 , is a common method for evaluating adhesion.[12][13][14]
-
Principle: Pressure-sensitive tape is applied over a series of cuts made in the conductive film and then removed. The amount of film that is lifted off by the tape provides a qualitative measure of adhesion.
-
Procedure (Cross-Cut Method):
-
Use a special cutting tool to create a lattice pattern of cuts through the conductive film to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down.
-
After a short period, rapidly remove the tape by pulling it back on itself at a 180° angle.
-
Inspect the grid area and classify the adhesion on a scale from 5B (no removal) to 0B (more than 65% of the film removed).[15]
-
Flexibility and Bend Testing
For applications in flexible electronics, the ability of the conductive trace to withstand bending is paramount.
-
Method: This is often evaluated based on modifications of ASTM F1842 , which is designed for flexible substrates.[16][17][18]
-
Principle: The change in electrical resistance of a printed conductive line is measured as it is subjected to repeated bending or folding.
-
Procedure:
-
Print a conductive trace of a defined geometry onto a flexible substrate and cure it.
-
Measure the initial electrical resistance of the trace.
-
Mount the sample in a bend testing apparatus and subject it to a predetermined number of bend cycles around a mandrel of a specific radius.
-
Periodically or at the end of the test, measure the resistance again. A significant increase in resistance indicates mechanical and electrical failure of the conductive trace.
-
Visualized Workflows and Relationships
Experimental Workflow for Conductive Ink Characterization
Caption: A typical workflow for the preparation and performance testing of conductive inks.
Factors Influencing Conductive Ink Performance
Caption: The interplay between ink composition, processing, and final performance.
Summary and Outlook
The choice of conductive ink is a trade-off between performance, cost, and processing requirements.
-
This compound-based inks are a highly promising, low-cost alternative to silver inks, with good electrical conductivity. Their primary limitation is the need for controlled atmospheric curing to prevent oxidation. Continued research into low-temperature curing and oxidation-resistant formulations will be key to their broader adoption.
-
Silver nanoparticle inks remain the benchmark for high-performance applications where cost is a secondary concern, offering excellent conductivity and reliability.
-
Carbon-based inks are the material of choice for applications demanding high flexibility and durability, such as wearable electronics, where their lower conductivity is often sufficient.
The environmental impact of conductive inks is also a growing consideration. Copper-based inks offer a lower carbon footprint than silver-based inks.[2] Furthermore, the development of water-based and more easily recyclable ink formulations is an active area of research that will shape the future of sustainable printed electronics.[18][19]
References
- 1. anydmaterial.com [anydmaterial.com]
- 2. Copper vs. Silver for Printed Electronics - Copprint [copprint.com]
- 3. inkworldmagazine.com [inkworldmagazine.com]
- 4. Silver Nanoparticles for Conductive Inks: From Synthesis and Ink Formulation to Their Use in Printing Technologies [mdpi.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. "Fate of Conductive Ink Pigments During Recycling and Landfill Depositi" by James Edward Atkinson [scholarworks.wmich.edu]
- 8. Adhesion enhancement of ink-jet printed conductive copper patterns on a flexible substrate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. electronics.org [electronics.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Composites Made of Carbon Nanotubes and Silver Nanoparticles for Conductive Aerosol-Jet Deposition Ink: The Double-Edged Sword of Functionalization [frontiersin.org]
- 12. benthamopenarchives.com [benthamopenarchives.com]
- 13. Silver Nanoparticle-Decorated Multiwalled Carbon Nanotube Ink for Advanced Wearable Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Conductive Ink Market Size to Hit USD 6.96 Billion by 2034 [precedenceresearch.com]
- 18. Eco-friendly conductive ink promises to revolutionize the production of soft stretchable electronic circuits | EurekAlert! [eurekalert.org]
- 19. cris.vtt.fi [cris.vtt.fi]
Efficacy of Copper Neodecanoate as a Fungicide: A Comparative Analysis with Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of copper neodecanoate against established commercial alternatives. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the cited experiments, and visualizations of the underlying mechanisms and workflows.
Quantitative Efficacy Comparison
The fungicidal activity of copper compounds and their commercial counterparts is typically evaluated by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or to completely inhibit visible fungal growth, respectively. Lower EC50 or MIC values indicate higher fungicidal efficacy.
The following table summarizes the in vitro efficacy of various copper-based fungicides and commercial standards against the common plant pathogen Botrytis cinerea, the causal agent of gray mold disease. It is important to note that direct comparative studies for this compound against these specific commercial fungicides under the same experimental conditions are limited in publicly available literature. The data presented for copper compounds is based on studies of related copper salts, which can provide an indication of the expected efficacy range for this compound.
| Fungicide | Active Ingredient | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| Copper Compound | Copper (II) ion | Botrytis cinerea | IC50 | ~182.4 | [1] |
| Commercial Alternatives | |||||
| Switch® | Cyprodinil + Fludioxonil | Botrytis cinerea | EC50 | >90% inhibition at highest concentrations | [2] |
| Fenhexamid | Fenhexamid | Botrytis cinerea | EC50 | Low efficacy | [2] |
| Pyrimethanil | Pyrimethanil | Botrytis cinerea | EC50 | Low efficacy | [2] |
| Boscalid | Boscalid | Botrytis cinerea | EC50 | Low efficacy | [2] |
Note: The IC50 value for the Copper (II) ion is derived from a study on the inhibitory effect of copper on Botrytis cinerea mycelial growth, where the IC50 was reported as 2.87 mM.[1] This has been converted to an approximate µg/mL value for comparative purposes. The efficacy of commercial alternatives is presented as reported in a study evaluating their performance, where specific EC50 values were not consistently determined but rather the percentage of inhibition at tested concentrations.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fungicidal efficacy.
In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method used to determine the EC50 or MIC of a fungicide against a specific fungal pathogen.
1. Fungal Isolate and Culture Preparation:
-
A pure culture of the target fungus (e.g., Botrytis cinerea) is obtained and maintained on a suitable growth medium, such as Potato Dextrose Agar (PDA).
-
For the assay, the fungus is typically grown for 7-14 days to allow for sufficient mycelial growth and sporulation.[3]
2. Fungicide Stock Solution Preparation:
-
A stock solution of the test fungicide (e.g., this compound, commercial fungicides) is prepared in a suitable solvent (e.g., sterile distilled water, dimethyl sulfoxide - DMSO) at a known concentration.
-
Serial dilutions are then made from the stock solution to create a range of test concentrations.
3. Poisoned Agar Plate Preparation:
-
The appropriate growth medium (e.g., PDA) is autoclaved and cooled to approximately 50-60°C.
-
The different concentrations of the fungicide are aseptically added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.
-
Control plates are prepared with the solvent used for the fungicide stock solution but without the fungicide itself.
4. Inoculation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fungal culture plate.[4]
-
The mycelial plug is placed in the center of each fungicide-amended and control agar plate.
5. Incubation:
-
The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 20-25°C for Botrytis cinerea) in the dark.
6. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where DC is the average diameter of the fungal colony on the control plates and DT is the average diameter of the fungal colony on the treated plates.
-
The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[5]
Visualizing the Fungicidal Action and Experimental Workflow
Mechanism of Action of Copper-Based Fungicides
Copper-based fungicides, including this compound, function as multi-site inhibitors. Their primary mode of action involves the release of copper ions (Cu²⁺), which are toxic to fungal cells. These ions can disrupt cellular function through several mechanisms. The following diagram illustrates the generalized signaling pathway of copper's fungicidal action.
Caption: Generalized mechanism of action of copper-based fungicides.
Experimental Workflow for In Vitro Fungicide Efficacy Testing
The following diagram outlines the key steps involved in a typical in vitro experiment to assess the efficacy of a fungicide.
Caption: Workflow for in vitro mycelial growth inhibition assay.
References
- 1. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Copper Neodecanoate for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of copper neodecanoate. It includes a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, comparing it with a common alternative, copper 2-ethylhexanoate. Experimental protocols and data interpretation are presented to aid researchers in their analytical workflows.
Introduction
Copper(II) neodecanoate is a metal-organic compound with diverse applications, including as a catalyst, a component in fungicides, and a precursor for copper oxide materials. Accurate structural confirmation is crucial for ensuring its purity, stability, and performance in these applications. This guide outlines the use of NMR, IR, and UV-Vis spectroscopy to verify the structure of this compound, presenting a comparative analysis with copper 2-ethylhexanoate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for neodecanoic acid, this compound, and the alternative, copper 2-ethylhexanoate.
Table 1: ¹H NMR Spectroscopic Data of Ligands
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| Neodecanoic Acid | -COOH | ~10-12 | Broad Singlet |
| α-CH₂ | ~2.2-2.4 | Triplet | |
| -(CH₂)n- | ~1.2-1.6 | Multiplet | |
| -CH₃ | ~0.8-0.9 | Multiplet | |
| 2-Ethylhexanoic Acid | -COOH | ~10-12 | Broad Singlet |
| α-CH | ~2.2-2.4 | Multiplet | |
| -CH₂- & -CH₃ | ~0.8-1.7 | Multiplets |
Note: Due to the paramagnetic nature of Cu(II), high-resolution ¹H NMR of the this compound complex is challenging. The analysis focuses on the ligand, and coordination is inferred from changes in IR and UV-Vis spectra.
Table 2: ¹³C NMR Spectroscopic Data of Ligands
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| Neodecanoic Acid | -C=O | ~180 |
| α-C | ~34 | |
| Alkyl Chain Carbons | ~22-32 | |
| Terminal -CH₃ | ~14 | |
| 2-Ethylhexanoic Acid | -C=O | ~182 |
| α-C | ~46 | |
| Alkyl Chain Carbons | ~11-30 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | νas(COO⁻) | νs(COO⁻) | Δν (νas-νs) | ν(C-H) | ν(Cu-O) |
| Neodecanoic Acid | ~1710 | - | - | - | ~2850-2960 | - |
| This compound | - | ~1580-1610 | ~1410-1420 | ~160-200 | ~2850-2960 | ~400-500 |
| Copper 2-Ethylhexanoate | - | ~1605 | ~1415 | ~190 | ~2860-2960 | ~400-500 |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment | Solvent |
| This compound | ~680-700 | ~100-200 | d-d transition | Toluene |
| ~280-300 | >1000 | Ligand-to-Metal Charge Transfer (LMCT) | Toluene | |
| Copper 2-Ethylhexanoate | ~670-690 | ~100-200 | d-d transition | Ethanol |
| ~270-290 | >1000 | Ligand-to-Metal Charge Transfer (LMCT) | Ethanol |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below.
3.1. NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 10-20 mg of the ligand (neodecanoic acid) in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
For the copper complex, due to its paramagnetic nature, direct analysis is challenging. However, changes in the ligand's spectrum upon addition of a small amount of the copper salt can be observed, though significant broadening is expected.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
Typical parameters for ¹H NMR: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 s.
-
Typical parameters for ¹³C NMR: 1024 or more scans, spectral width of 240 ppm, relaxation delay of 2-5 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
3.2. IR Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample (this compound) with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Nujol Mull Method):
-
Grind a small amount of the solid sample to a fine powder.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.
-
Spread a thin film of the mull between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or KBr pellet/plates with Nujol) should be recorded and subtracted from the sample spectrum.
-
3.3. UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, ethanol, or hexane) of a known concentration (e.g., 1 mg/mL). The choice of solvent is crucial as it can influence the absorption maxima.[1]
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration range for analysis, typically resulting in an absorbance between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent.
-
Record the absorption spectrum over a range of 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the characteristic d-d and charge transfer bands.
Structural Confirmation Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for the structural confirmation of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship for the structural confirmation of this compound.
Interpretation of Spectroscopic Data
-
NMR Spectroscopy: The ¹H NMR spectrum of neodecanoic acid is expected to show a broad singlet for the carboxylic acid proton between 10-12 ppm.[2][3] The protons on the carbon alpha to the carboxyl group will appear as a triplet around 2.2-2.4 ppm.[2] The remaining alkyl protons will be in the upfield region of 0.8-1.6 ppm. The ¹³C NMR spectrum should show a peak for the carbonyl carbon around 180 ppm and signals for the alkyl carbons between 14 and 40 ppm.[3][4] Due to the paramagnetic nature of the Cu(II) ion, the NMR signals of the complex will be significantly broadened, making detailed analysis difficult. However, the NMR of the free ligand is essential to confirm its structure before complexation.
-
IR Spectroscopy: The most significant change upon coordination of the neodecanoate ligand to the copper center is observed in the carboxylate stretching region. The sharp C=O stretching vibration of the free carboxylic acid at approximately 1710 cm⁻¹ disappears.[2] It is replaced by two new bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the coordinated carboxylate group, typically appearing around 1580-1610 cm⁻¹ and 1410-1420 cm⁻¹, respectively. The separation between these two bands (Δν) provides information about the coordination mode of the carboxylate ligand. A further confirmation of coordination is the appearance of a new band in the low-frequency region (around 400-500 cm⁻¹), which is attributed to the Cu-O stretching vibration.[5]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent exhibits two characteristic absorption bands. A broad, less intense band in the visible region, typically around 680-700 nm, is assigned to the d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square planar geometry.[6][7] A more intense band in the UV region, around 280-300 nm, is attributed to a ligand-to-metal charge transfer (LMCT) transition.[6] The position and intensity of these bands can be influenced by the solvent and the specific coordination environment of the copper center.
Comparison with Copper 2-Ethylhexanoate
Copper 2-ethylhexanoate is a structurally similar copper carboxylate that can be used as a comparative standard.
-
NMR: The ¹H and ¹³C NMR spectra of 2-ethylhexanoic acid will show signals corresponding to its branched alkyl structure, which will differ in multiplicity and chemical shift from the more linear neodecanoic acid.
-
IR: The IR spectrum of copper 2-ethylhexanoate will also show the characteristic asymmetric and symmetric carboxylate stretches and the Cu-O stretch, with slight shifts in their positions compared to this compound due to the different alkyl substituent.[8]
-
UV-Vis: The UV-Vis spectrum of copper 2-ethylhexanoate is very similar to that of this compound, with a d-d transition in the 670-690 nm range and an LMCT band around 270-290 nm.[9]
The subtle differences in the spectroscopic data between this compound and copper 2-ethylhexanoate, particularly in the NMR of the free ligands and the exact positions of the IR and UV-Vis bands of the complexes, allow for their differentiation and confirm the identity of the neodecanoate ligand in the target compound.
Conclusion
The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful toolkit for the comprehensive structural confirmation of this compound. While NMR is best suited for characterizing the neodecanoic acid ligand, IR and UV-Vis spectroscopy are indispensable for confirming the coordination to the copper(II) center. By comparing the obtained data with that of a known alternative like copper 2-ethylhexanoate, researchers can confidently verify the structure and purity of their synthesized this compound, ensuring its suitability for its intended application.
References
- 1. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-validation of copper neodecanoate's catalytic activity in different reaction systems
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of copper neodecanoate's performance against alternative catalysts in key organic transformations, supported by experimental data and detailed protocols.
This compound is emerging as a versatile and cost-effective catalyst in a variety of organic reactions, offering a more sustainable alternative to precious metal catalysts. This guide provides a comparative analysis of its catalytic activity in three key reaction systems: Atom Transfer Radical Polymerization (ATRP) of styrene, Ullmann Condensation, and Azide-Alkyne Cycloaddition (Click Chemistry).
Atom Transfer Radical Polymerization (ATRP) of Styrene
In the realm of controlled radical polymerization, copper complexes are pivotal. A comparative study on the Atom Transfer Radical Polymerization (ATRP) of styrene highlights the distinct performance of copper carboxylates, including analogues of this compound, against the more conventional copper halide systems.
Comparative Catalytic Performance in Styrene ATRP
| Catalyst System | Polymerization Rate | Polydispersity Index (PDI) | Molecular Weight Control |
| Copper(I) Carboxylate/dNbpy | Faster | Higher (~1.4) | Deviates from theoretical values |
| Copper(I) Bromide/dNbpy | Slower | Lower (<1.2) | Close to theoretical values |
| Copper(I) Carboxylate/dNbpy + 10 mol% CuBr₂ | Relatively Fast | Lower (<1.2) | Improved, close to theoretical values |
Data sourced from a study on copper carboxylate catalyzed ATRP of styrene.[1]
The use of copper carboxylates, such as copper(I) acetate (a close structural analogue to this compound), leads to a significantly faster polymerization of styrene compared to the traditional copper(I) bromide catalyst.[1] However, this increase in rate comes at the cost of control, as evidenced by higher polydispersity values and molecular weights that deviate from theoretical predictions.[1] The addition of a small amount of a copper(II) halide, such as copper(II) bromide, to the copper carboxylate system helps to mitigate these control issues, resulting in a polymerization that is both relatively fast and well-controlled.[1]
Experimental Protocol: ATRP of Styrene Catalyzed by Copper Carboxylate
Materials:
-
Styrene (purified by passing through an alumina column)
-
Copper(I) acetate (or other copper carboxylate)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
1-Phenylethyl bromide (initiator)
-
Toluene (solvent)
-
Copper(II) bromide (optional additive)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amounts of copper(I) carboxylate and dNbpy.
-
Add freshly distilled styrene and toluene.
-
Initiate the polymerization by adding 1-phenylethyl bromide.
-
The reaction mixture is then heated to the desired temperature (e.g., 110°C) with constant stirring.
-
Samples are withdrawn at timed intervals to monitor monomer conversion (by gravimetry) and molecular weight/polydispersity (by Gel Permeation Chromatography - GPC).
-
For reactions with improved control, a specific molar percentage of copper(II) bromide relative to the copper(I) carboxylate is added at the beginning of the reaction.
Experimental Workflow for Styrene ATRP
Caption: Workflow for the Atom Transfer Radical Polymerization of Styrene.
Ullmann Condensation: C-N and C-O Bond Formation
The Ullmann condensation is a cornerstone of cross-coupling chemistry for the formation of C-N and C-O bonds. While traditionally requiring harsh conditions, modern adaptations utilize soluble copper catalysts. Copper(II) acetate is a commonly employed catalyst in these reactions, and by extension, this compound is expected to show similar reactivity patterns.
Alternative Catalysts in Ullmann-Type Reactions
While direct comparative data for this compound is limited in publicly available literature, the performance of copper(II) acetate provides a valuable benchmark. The choice of ligand and base is crucial in these reactions to achieve high yields under milder conditions.
| Reaction Type | Catalyst System | Typical Conditions | Key Advantages |
| Goldberg Reaction (C-N Coupling) | CuI / Ligand (e.g., diamines) | 110-140°C, Solvent (e.g., DMF) | Milder conditions than traditional Ullmann |
| Ullmann Ether Synthesis (C-O Coupling) | Cu(OAc)₂ / Base (e.g., K₃PO₄) | 100-120°C, Solvent (e.g., DMSO) | Effective for a range of phenols and aryl halides |
| Buchwald-Hartwig Amination | Palladium Catalyst / Ligand | Room temp. to 100°C | Generally milder conditions and broader scope |
Experimental Protocol: Goldberg Reaction (Aryl Amine Synthesis)
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., aniline)
-
Copper(I) iodide (catalyst)
-
Ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, amine, copper(I) iodide, ligand, and base.
-
Add the solvent under an inert atmosphere.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled, diluted with a suitable solvent, and washed to remove the catalyst and inorganic salts.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Logical Relationship in Ullmann Condensation
Caption: Key components for a successful Ullmann condensation reaction.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," valued for its high efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. Various copper sources can be employed, and the choice of the copper salt's anion can influence the reaction kinetics.
Comparison of Copper Catalysts in Click Chemistry
| Catalyst Source | Typical Reducing Agent (for Cu(II)) | Key Features |
| Copper(II) Sulfate | Sodium Ascorbate | Commonly used, reliable system |
| Copper(I) Iodide | None required | Directly uses the active catalytic species |
| Copper(II) Acetate | Can proceed without an external reducing agent in some cases | Offers an alternative to halide-based catalysts |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper catalyst (e.g., CuSO₄·5H₂O)
-
Reducing agent (e.g., sodium ascorbate)
-
Solvent (e.g., a mixture of water and t-butanol)
Procedure:
-
Dissolve the terminal alkyne and the organic azide in the solvent mixture.
-
In a separate vial, prepare a solution of the copper catalyst and the reducing agent in water.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the product can often be isolated by simple filtration or extraction, as the reaction is typically clean with high yields.
Signaling Pathway for CuAAC
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
Safety Operating Guide
Proper Disposal of Copper Neodecanoate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of copper neodecanoate, ensuring the protection of laboratory personnel and the environment.
This compound, an organometallic compound utilized in various research and development applications, requires careful management due to its potential hazards. This guide provides a procedural, step-by-step approach to its proper disposal, adhering to safety and environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, preventing its release into the environment is a primary concern[1][3].
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to ensure personal safety. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[1].
-
Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing are necessary[1].
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator[4].
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[5].
Spill Management
In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and keep people upwind of the spill[1].
-
Eliminate Ignition Sources: Remove all sources of ignition from the area[1].
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains[1].
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Absorb the material with clay, sawdust, or another suitable adsorbent[1][5].
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbent materials and contaminated PPE, must be treated as hazardous waste and disposed of accordingly[6].
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through a designated hazardous waste collection program[6]. Do not discharge this compound or its residues into the sewer system[6].
Waste Collection and Storage:
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials[7]. Store heavy metal waste in dedicated containers[8].
-
Containerization: Collect liquid waste in screw-cap containers. For solid waste, use suitable, closed, and clearly labeled containers[1][8]. Ensure containers are compatible with the waste.
-
Labeling: As soon as a container is used for hazardous waste, it must be labeled with a hazardous chemical waste tag. The label should include the exact contents of the container, contact information, and the date the container is full[6].
-
Storage: Store hazardous waste containers in a designated, cool, dry, and well-ventilated area with secondary containment[5][6]. Do not accumulate more than 55 gallons of hazardous waste[6].
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste[4][6]. Disposal must be carried out in accordance with all applicable local, state, and federal regulations[1][5].
Quantitative Data for Copper Compounds
For copper compounds, certain exposure limits and disposal parameters are established to ensure safety and environmental protection.
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) as Cu | 1.0 mg/m³ | [2] |
| Immediately Dangerous to Life or Health (IDLH) as Cu | 100.0 mg/m³ | [2] |
| Threshold Limit Values (TLV) as Cu | 1.0 mg/m³ | [2] |
| pH Range for Sewer Disposal (General Corrosive Waste) | Prohibited for heavy metal waste | [6] |
Note: Direct sewer disposal of heavy metal waste like this compound is generally prohibited. The pH range is provided for context on corrosive waste, which is a separate consideration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eos.info [eos.info]
- 4. palabora.com [palabora.com]
- 5. neodecanoic acid, copper salt | CAS#:50315-14-5 | Chemsrc [chemsrc.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
